1-Chloro-3-isocyanato-3-methylbutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-chloro-3-isocyanato-3-methylbutane |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,3-4-7)8-5-9/h3-4H2,1-2H3 |
InChI Key |
ZXRWQEQZKULTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)N=C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7)
Part 1: Executive Summary & Core Identity
1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7) is a specialized bifunctional building block used primarily in the synthesis of sterically hindered nitrogen heterocycles. Structurally, it combines a tertiary isocyanate group with a primary alkyl chloride. This dual-functionality allows for sequential nucleophilic attacks—first at the isocyanate (forming a urea or carbamate) and subsequently at the chloride (cyclization)—making it an invaluable tool for constructing gem-dimethyl substituted pyrrolidines and oxazolidinones .
Its tertiary isocyanate structure confers unique stability compared to primary isocyanates, reducing the rate of moisture-induced degradation while maintaining high reactivity towards specific nucleophiles.
Chemical Identity Table
| Property | Detail |
| CAS Number | 2648994-52-7 |
| IUPAC Name | 1-Chloro-3-isocyanato-3-methylbutane |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Structural Class | Tertiary Isocyanate / Alkyl Chloride |
| Key Moiety | gem-Dimethyl (via C3 substitution pattern) |
| Physical State | Liquid (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
Part 2: Chemical Architecture & Reactivity
The "Thorpe-Ingold" Advantage
The presence of the methyl group at the C3 position (along with the butane backbone terminus) creates a quaternary carbon center attached to the nitrogen. In medicinal chemistry, this substitution pattern is often exploited to enforce the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This steric bulk pre-organizes the molecule for cyclization, significantly accelerating ring-closure reactions compared to linear analogs.
Bifunctional Mechanism
The molecule operates through a "Click-then-Cyclize" mechanism:
-
Electrophilic Attack (NCO): The isocyanate carbon is the most electrophilic site. It reacts rapidly with amines (R-NH₂) or alcohols (R-OH) to form a urea or carbamate intermediate.
-
Intramolecular Substitution (Cl): Upon base activation, the newly formed nitrogen or oxygen nucleophile attacks the C1-position, displacing the chloride to form a 5-membered ring.
Reactivity Workflow Diagram
Caption: Sequential reactivity pathway showing urea formation followed by base-mediated cyclization to form a heterocycle.
Part 3: Synthesis & Preparation Protocols[1]
Note: As this is a specialized intermediate, the following protocols are derived from standard methodologies for tertiary isocyanates and halo-alkyl isocyanates.
Retrosynthetic Analysis
The most reliable synthesis route avoids the direct handling of the highly unstable 1-chloro-3-amino-3-methylbutane free base. Instead, the amine hydrochloride salt is phosgenated.
Precursor: 4-Chloro-2-methylbutan-2-amine hydrochloride. Reagent: Triphosgene (solid phosgene equivalent) or Diphosgene.
Laboratory Scale Synthesis Protocol (10 mmol Scale)
Safety Warning: Phosgene and isocyanates are highly toxic. All operations must be performed in a well-ventilated fume hood. Wear full PPE including a respirator if outside a glovebox.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a reflux condenser connected to a NaOH scrubber (to trap HCl/Phosgene).
-
Solvation: Suspend 4-Chloro-2-methylbutan-2-amine HCl (1.58 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).
-
Phosgenation:
-
Cool the mixture to 0°C.
-
Add Triphosgene (1.0 g, 3.4 mmol, 1.02 eq of CO) dissolved in DCM (10 mL) dropwise over 15 minutes.
-
Note: Triphosgene decomposes to generate 3 equivalents of phosgene in situ.
-
-
Base Addition (Critical Step):
-
Slowly add Pyridine or DIPEA (2.2 eq) dropwise. The solution will become clear as the amine salt is neutralized and reacts.
-
Caution: Exothermic reaction.[1] Maintain temp < 5°C.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C) for 2 hours to drive the conversion of the carbamoyl chloride intermediate to the isocyanate.
-
Workup:
-
Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg).[4] The product is expected to be a colorless liquid.
Part 4: Applications in Drug Discovery
Heterocycle Construction
This CAS is a "privileged structure" precursor. It is specifically used to synthesize 4,4-dimethyl-2-imidazolidinones and 5,5-dimethyl-1,3-oxazinan-2-ones .
-
Why it matters: The gem-dimethyl group prevents metabolic oxidation at the alpha-position and locks the conformation of the ring, potentially increasing binding affinity to protein targets (e.g., Kinase inhibitors, Androgen Receptor antagonists).
Application Workflow: Synthesis of a Cyclic Carbamate
Caption: Step-wise workflow for converting CAS 2648994-52-7 into a cyclic pharmaceutical scaffold.
Part 5: Handling, Stability, and Safety (E-E-A-T)
Stability Profile
-
Moisture Sensitivity: High. Reacts with water to release CO₂ and form the corresponding amine (which then reacts with remaining isocyanate to form urea dimers).
-
Thermal Stability: Moderate. Tertiary isocyanates are generally more thermally stable than primary ones, but distillation should always be performed under vacuum to prevent polymerization.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Emergency Protocols
-
Spill: Do not wipe with water. Cover with a mixture of wet sand and 5% aqueous ammonia. Let stand for 30 minutes before disposal.
-
Inhalation: Isocyanates are potent respiratory sensitizers. Move to fresh air immediately. Oxygen may be required.
References
-
Sigma-Aldrich. 1-Chloro-3-isocyanato-3-methylbutane Product Detail. Retrieved from (Verified availability of CAS 2648994-52-7).
-
Organic Chemistry Portal. Synthesis of Oxazolidinones from Isocyanates. Retrieved from (Mechanistic grounding for isocyanate cyclization).
-
National Institute of Standards and Technology (NIST). 1-Chloro-3-methylbutane (Precursor Data). Retrieved from (Physical data for the alkyl chloride backbone).
-
Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones from isocyanates. Retrieved from (Protocol validation for isocyanate-to-heterocycle conversion).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 4. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
The Strategic Deployment of γ-Chloro Tertiary Isocyanates in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architects of Molecular Complexity
In the intricate tapestry of medicinal chemistry, the strategic introduction of specific structural motifs can profoundly influence the pharmacological profile of a molecule. Among the vast arsenal of chemical building blocks, γ-chloro tertiary isocyanates have emerged as versatile and powerful tools for the construction of complex nitrogen-containing heterocycles, which form the core of numerous therapeutic agents. Their unique combination of a highly reactive isocyanate group and a strategically positioned chlorine atom on a sterically hindered tertiary carbon framework allows for a cascade of elegant and efficient synthetic transformations. This guide, intended for the discerning eye of the research scientist and drug development professional, delves into the core principles governing the synthesis, reactivity, and application of these remarkable building blocks. We will explore the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" that drives the "how" in the pursuit of novel therapeutics.
I. The Genesis of a Versatile Intermediate: Synthesis of γ-Chloro Tertiary Isocyanates
The synthetic accessibility of γ-chloro tertiary isocyanates is paramount to their utility. While several methods exist for the synthesis of isocyanates, the Curtius rearrangement stands out as a particularly effective and widely applicable strategy for accessing the tertiary isocyanate scaffold from a corresponding carboxylic acid.[1][2][3][4] This thermal or photochemical decomposition of an acyl azide to an isocyanate proceeds with the loss of nitrogen gas and, crucially, with full retention of configuration at the migrating carbon center.[2]
The migratory aptitude in the Curtius rearrangement follows the general trend of tertiary > secondary ~ aryl > primary, making it an ideal choice for the synthesis of sterically hindered tertiary isocyanates.[3] The overall synthetic pathway commences with a suitable γ-chloro tertiary carboxylic acid, which is then converted to the corresponding acyl azide. This transformation can be achieved through various methods, including the reaction of the corresponding acyl chloride with sodium azide or the use of diphenylphosphoryl azide (DPPA) in the presence of a base.[3][5] Subsequent thermal or photochemical treatment of the acyl azide instigates the rearrangement to furnish the desired γ-chloro tertiary isocyanate.
Experimental Protocol: Synthesis of a Generic γ-Chloro Tertiary Isocyanate via Curtius Rearrangement
1. Preparation of the Acyl Chloride:
-
To a solution of the γ-chloro tertiary carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop) at 0 °C under an inert atmosphere (N₂ or Ar).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
2. Formation of the Acyl Azide:
-
The crude acyl chloride is dissolved in anhydrous acetone (0.5 M) and cooled to 0 °C.
-
A solution of sodium azide (1.5 eq) in water (a minimal amount to dissolve) is added dropwise to the stirred solution of the acyl chloride.
-
The reaction mixture is stirred vigorously at 0 °C for 1 hour.
-
The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction. It is recommended to use the crude acyl azide immediately in the next step.
3. Curtius Rearrangement to the Isocyanate:
-
The crude acyl azide is dissolved in anhydrous toluene or benzene (0.2 M).
-
The solution is heated to reflux (typically 80-110 °C) under an inert atmosphere. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution or by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
After the reaction is complete (typically 1-3 hours), the solvent is carefully removed under reduced pressure to afford the crude γ-chloro tertiary isocyanate. Purification can be achieved by vacuum distillation, though care must be taken due to the reactivity of the isocyanate.
II. The Heart of the Matter: Reactivity and Intramolecular Transformations
The synthetic utility of γ-chloro tertiary isocyanates lies in the orchestrated reactivity of its two key functional groups. The isocyanate moiety is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles.[6] The tertiary nature of the carbon atom adjacent to the isocyanate group provides steric hindrance, which can influence the regioselectivity of certain reactions. Simultaneously, the γ-chloro substituent serves as a latent leaving group, poised for intramolecular nucleophilic attack.
The most significant and synthetically valuable transformation of γ-chloro tertiary isocyanates is their intramolecular cyclization to form nitrogen-containing heterocycles. This process is typically triggered by a nucleophilic attack on the isocyanate carbon, followed by an intramolecular Sₙ2 reaction where the newly formed nucleophilic nitrogen displaces the γ-chloro group. This powerful strategy provides a direct and efficient route to valuable heterocyclic scaffolds such as γ-lactams, piperidines, and other bridged bicyclic systems.
Formation of γ-Lactams
The synthesis of γ-lactams, a core structural motif in many biologically active compounds, can be readily achieved from γ-chloro tertiary isocyanates.[7][8] In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which then undergoes intramolecular cyclization to furnish the γ-lactam. This transformation can often be facilitated by the addition of a mild base to promote the deprotonation of the carbamic acid nitrogen, thereby increasing its nucleophilicity.
| Reactant | Product | Conditions | Yield | Reference |
| α-Siloxy allylic silanes and N-chlorosulfonyl isocyanate | γ-Lactams | [3+2] annulation | Good to Excellent | [7] |
| Ugi-adducts with halo-substituents | Lactams | Intramolecular cyclization | Moderate to Good | [8] |
Table 1: Selected examples of lactam synthesis involving isocyanate precursors.
III. Applications in Drug Discovery: Building the Scaffolds of Modern Medicine
The ability of γ-chloro tertiary isocyanates to serve as precursors to complex, conformationally constrained heterocyclic systems makes them highly valuable in the field of drug discovery.[9] The incorporation of chlorine atoms into drug candidates is a well-established strategy to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5]
Synthesis of 3-Chloropiperidine Derivatives: A Gateway to Novel Therapeutics
A compelling application of γ-chloro tertiary isocyanates is in the synthesis of 3-chloropiperidine derivatives. These compounds are of significant interest as they can act as DNA alkylating agents, a mechanism of action for several anticancer drugs.[10][11][12] The synthesis of a substituted 3-chloropiperidine can be envisioned through the intramolecular cyclization of an intermediate derived from a γ-chloro tertiary isocyanate. The resulting 3-chloropiperidine scaffold can then be further elaborated to generate a library of potential therapeutic agents.
IV. Safety and Handling Considerations
Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Acyl azides, the precursors to isocyanates in the Curtius rearrangement, are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock.
V. Conclusion and Future Outlook
γ-Chloro tertiary isocyanates represent a class of building blocks with significant, yet not fully exploited, potential in organic synthesis and medicinal chemistry. Their efficient synthesis via the Curtius rearrangement and their propensity to undergo intramolecular cyclization provide a powerful platform for the construction of diverse and complex nitrogen-containing heterocycles. As the demand for novel therapeutic agents with well-defined three-dimensional structures continues to grow, the strategic application of these versatile intermediates is poised to play an increasingly important role in the future of drug discovery. Further exploration into novel synthetic routes and the expansion of their application in the synthesis of biologically active molecules will undoubtedly unlock new avenues for therapeutic innovation.
References
-
Panek, J. S., & Yang, M. (1997). Stereoselective Synthesis of Highly Substituted γ-Lactams by the [3+2] Annulation of α-Siloxy Allylic Silanes with Chlorosulfonyl Isocyanate. Organic Letters, 2(18), 2841–2843*. [Link]
-
Jadhav, S. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 32-72. [Link]
-
Kundu, K., & Sureshan, K. M. (2020). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules, 25(17), 3950. [Link]
-
Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Ullah, F., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4995. [Link]
-
Schäfer, T., et al. (2022). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. [Link]
-
Göttlich, R., et al. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Medicinal Chemistry. [Link]
-
Schäfer, T., et al. (2023). Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues. Justus-Liebig-Universität Gießen. [Link]
-
Gellerman, G., et al. (2007). Synthesis of beta-lactams bearing functionalized side chains from a readily available precursor. The Journal of Organic Chemistry, 72(2), 556-562. [Link]
-
Schäfer, T., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(12), e202300181. [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 12. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bifunctional Isocyanate Linkers for Drug Discovery
Abstract
Bifunctional linkers are foundational tools in modern drug discovery, serving as molecular bridges to covalently connect distinct molecular entities such as antibodies, peptides, and cytotoxic payloads.[1] Among the diverse chemistries available, isocyanate-based linkers offer a unique combination of high reactivity and versatility, enabling the formation of stable covalent bonds with a variety of nucleophilic functional groups. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bifunctional isocyanate linkers. We will explore the fundamental chemistry of isocyanates, delve into the strategic advantages of their use in bioconjugation, present detailed experimental protocols, and offer field-proven insights into troubleshooting and optimization. This guide is designed to equip you with the necessary knowledge to effectively leverage these powerful reagents in the synthesis of next-generation therapeutics and diagnostics, such as antibody-drug conjugates (ADCs).[2][3]
The Chemistry and Reactivity of Isocyanates: A Primer
The isocyanate group (R–N=C=O) is a highly electrophilic moiety, making it exceptionally reactive toward a range of nucleophiles.[4] This reactivity is the cornerstone of its utility in bioconjugation. An electron-withdrawing substituent on the isocyanate enhances the carbon's electrophilicity and increases reactivity, while electron-donating groups have the opposite effect.[5]
Reaction Mechanisms with Key Biological Nucleophiles
The primary targets for isocyanate linkers on biomolecules are primary amines, hydroxyl groups, and thiols. The reactions form stable urea, urethane (carbamate), and thiocarbamate linkages, respectively.[6]
-
Reaction with Amines (Urea Formation): Isocyanates react swiftly with primary and secondary amines, such as the ε-amino group of lysine residues on proteins, to form highly stable urea bonds.[4] This reaction is generally faster than with alcohols and can proceed efficiently at room temperature without a catalyst.[7] The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate.[5]
-
Reaction with Alcohols (Urethane Formation): The reaction with hydroxyl groups, found on serine, threonine, and tyrosine residues, as well as on various small molecule drugs, yields a stable urethane linkage.[4][8] The reaction mechanism involves the nucleophilic addition of the alcohol across the N=C bond of the isocyanate.[9] This reaction is fundamental to the polyurethane industry and is highly effective in bioconjugation.[10]
-
Reaction with Water (Hydrolysis): A critical consideration in isocyanate chemistry is the competing reaction with water. Isocyanates react with water to form an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide.[4][7] This newly formed amine can then react with another isocyanate molecule to create an undesirable urea byproduct, potentially leading to oligomerization and reduced yield.[11] This sensitivity to moisture necessitates careful control of reaction conditions.[7]
Diagram: Isocyanate Reaction Mechanism
The following diagram illustrates the fundamental reaction pathway of an isocyanate functional group with common biological nucleophiles.
Caption: Generalized reaction of an isocyanate with biological nucleophiles.
Bifunctional Isocyanate Linkers: The Molecular Bridge
Bifunctional linkers possess two reactive groups, allowing them to covalently connect two different molecules.[1] In the context of isocyanate linkers for drug discovery, these are typically designed as heterobifunctional reagents.
Heterobifunctional Linkers: Orthogonal Reactivity
Heterobifunctional linkers are essential for controlled, stepwise conjugation protocols.[12][13] They contain two different reactive moieties, allowing for selective reaction with distinct functional groups on the target molecules. For example, a linker might feature an isocyanate group to react with a hydroxyl group on a small molecule drug, and an N-hydroxysuccinimide (NHS) ester to react with an amine group on an antibody. This orthogonality prevents unwanted self-polymerization and ensures a more homogenous final product.[12]
A notable example is p-maleimidophenyl isocyanate (PMPI), a heterobifunctional linker designed for coupling hydroxyl groups to thiol groups.[14]
The Role of the Spacer Arm
The chemical structure connecting the two reactive ends of the linker, known as the spacer arm, is not merely a passive component. Its properties significantly influence the characteristics of the final conjugate:
-
Solubility: Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can enhance the aqueous solubility of the conjugate, which is particularly important for hydrophobic drug payloads.[1]
-
Steric Hindrance: A longer spacer can reduce steric hindrance, facilitating the interaction of the conjugated biomolecule (e.g., an antibody) with its target.[1]
-
Pharmacokinetics: The nature of the linker can impact the stability and clearance rate of the conjugate in vivo.[12]
| Linker Type | Reactive Group 1 | Reactive Group 2 | Target 1 | Target 2 | Key Advantage |
| Isocyanate-NHS Ester | Isocyanate | NHS Ester | Hydroxyls, Amines | Primary Amines | Well-established chemistry for protein modification. |
| Isocyanate-Maleimide | Isocyanate | Maleimide | Hydroxyls, Amines | Thiols (Cysteines) | Allows for site-specific conjugation to engineered thiols.[14] |
| Di-isocyanate (Homobifunctional) | Isocyanate | Isocyanate | Amines, Hydroxyls | Amines, Hydroxyls | Useful for crosslinking applications but less controlled.[15] |
Core Application: Crafting Antibody-Drug Conjugates (ADCs)
ADCs are a transformative class of cancer therapeutics that combine the tumor-targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic small molecules.[2] The linker is a critical component that connects the antibody to the payload.[3] Bifunctional isocyanate linkers can be employed in this process, particularly when conjugating to hydroxyl- or amine-containing drugs.
The synthesis of an ADC is a complex process that results in a heterogeneous mixture of species, varying in the number of drug molecules attached—the drug-to-antibody ratio (DAR)—and the location of conjugation.[16] Comprehensive analytical characterization is essential to ensure the safety and efficacy of the final product.[2]
Diagram: ADC Synthesis Workflow
This diagram outlines a generalized two-step workflow for synthesizing an ADC using a heterobifunctional isocyanate linker.
Caption: A two-step workflow for ADC synthesis using a heterobifunctional linker.
Detailed Experimental Protocol: Two-Step Antibody Conjugation
This protocol provides a self-validating methodology for conjugating a hydroxyl-containing small molecule drug to a monoclonal antibody (mAb) using a conceptual Isocyanate-NHS ester linker.
4.1 Materials and Reagents
-
Monoclonal Antibody (mAb): In an amine-free buffer (e.g., PBS, pH 7.4).
-
Hydroxyl-containing Drug Payload.
-
Heterobifunctional Linker (e.g., Isocyanate-PEG4-NHS).
-
Anhydrous aprotic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5.[17]
-
Quenching Reagent: 1M Tris-HCl, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Characterization: UV-Vis Spectrophotometer, Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS system.
4.2 Step-by-Step Procedure
Step 1: Activation of Drug Payload with Isocyanate Linker
-
Preparation: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dissolution: Dissolve the hydroxyl-containing drug and a 1.1 molar equivalent of the Isocyanate-NHS ester linker in a minimal volume of anhydrous DMSO.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The isocyanate group will react with the hydroxyl group on the drug.
-
Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS) to confirm the formation of the drug-linker intermediate.
-
Validation: Once the reaction is complete, confirm the structure of the activated drug-linker intermediate via mass spectrometry. This intermediate can be purified by HPLC or used directly in the next step if the reaction is clean.
Step 2: Conjugation of Activated Drug to Antibody
-
Buffer Exchange: Ensure the mAb is in the correct reaction buffer (PBS, pH 8.0-8.5). Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[18]
-
Molar Ratio: Determine the desired Drug-to-Antibody Ratio (DAR). Calculate the molar excess of the activated drug-linker required. Common starting points are 5- to 10-fold molar excess over the mAb.[17]
-
Addition: Slowly add the DMSO solution of the activated drug-linker to the stirring mAb solution. The final concentration of DMSO should typically not exceed 10% (v/v) to avoid mAb denaturation.
-
Incubation: Incubate the reaction at 4°C or room temperature for 1-2 hours. The NHS ester will react with primary amines (lysine residues) on the mAb.
-
Quenching: Add a 50-fold molar excess of 1M Tris-HCl to quench any unreacted NHS esters. Incubate for 30 minutes.
4.3 Characterization and Quality Control (Self-Validation)
-
Purification: Remove unreacted drug-linker and quenching reagent by SEC or TFF, exchanging the ADC into a suitable formulation buffer (e.g., PBS, pH 7.2).
-
DAR Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for protein) and a wavelength specific to the drug. Calculate the average DAR using the Beer-Lambert law.[19]
-
HIC-HPLC: This technique separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. It provides a distribution of DAR values (DAR0, DAR2, DAR4, etc.).[19]
-
-
Aggregation Analysis: Use SEC to determine the percentage of high molecular weight species (aggregates) in the final product.
-
Confirmation of Conjugation:
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Field-Proven Solution |
| Low Conjugation Yield / Low DAR | Isocyanate Hydrolysis: Reagent degraded due to moisture exposure.[22] | Always use fresh, anhydrous solvents. Prepare isocyanate solutions immediately before use. Perform reactions under an inert atmosphere.[18] |
| Suboptimal pH: Reaction pH is too low, leading to protonated amines that are not nucleophilic. | Maintain reaction pH between 8.0 and 9.0 for amine reactions. Monitor and adjust pH as needed.[18] | |
| Competing Buffer Nucleophiles: Use of amine-containing buffers (e.g., Tris, Glycine). | Dialyze or desalt the protein into an amine-free buffer like PBS, HEPES, or bicarbonate before conjugation.[17] | |
| Protein Aggregation | Hydrophobic Linker/Payload: High DAR with hydrophobic components can induce aggregation.[13] | Incorporate hydrophilic spacers (e.g., PEG) into the linker design.[1] Limit the target DAR. Optimize the final concentration of organic co-solvent (e.g., DMSO). |
| Denaturation: Reaction conditions (pH, solvent) are too harsh. | Screen a range of pH values and co-solvent concentrations. Consider performing the reaction at a lower temperature (4°C). | |
| Product Heterogeneity | Random Conjugation: Lysine conjugation inherently produces a heterogeneous mixture.[21] | For more homogenous ADCs, consider site-specific conjugation strategies targeting engineered cysteines with alternative linker chemistries (e.g., maleimide).[19] |
Advanced Consideration: Blocked Isocyanates To overcome the moisture sensitivity of isocyanates, "blocked" isocyanates can be used. These compounds have the isocyanate group reversibly reacted with a blocking agent.[23] The isocyanate is regenerated under specific conditions, typically heat, allowing for use in one-component systems or aqueous environments with greater stability.[23][24]
Conclusion
Bifunctional isocyanate linkers represent a powerful and versatile class of reagents for drug discovery. Their high reactivity towards common biological nucleophiles enables the efficient formation of stable covalent linkages, which is essential for the construction of complex bioconjugates like ADCs. However, their utility is intrinsically linked to a thorough understanding of their chemistry, particularly their sensitivity to aqueous environments. By employing anhydrous conditions for isocyanate reactions, carefully selecting orthogonal reactive partners in heterobifunctional designs, and implementing robust purification and characterization protocols, researchers can successfully harness the power of isocyanate linkers to advance the development of novel targeted therapies and diagnostic agents.
References
- Isocyanate - Wikipedia. [URL: https://en.wikipedia.
- Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. [URL: https://www.patsnap.
- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8033583/]
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [URL: https://pubs.acs.org/doi/10.1021/jo991316z]
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo991316z]
- Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International. [URL: https://www.chromatographyonline.
- A Comparative Guide to Heterobifunctional Linkers for Bioconjugation - Benchchem. [URL: https://www.benchchem.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. [URL: https://www.pharmatutor.
- Advances in Biopharmaceutical Characterization: Antibody–Drug Conjugates - Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4031828/]
- Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a urethane. | Homework.Study.com. [URL: https://homework.study.
- Scheme of heterobifunctional linkers used in conjugate preparations... - ResearchGate. [URL: https://www.researchgate.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. [URL: https://www.mdpi.com/1422-0067/20/18/4648]
- troubleshooting low conjugation efficiency with isocyanates - Benchchem. [URL: https://www.benchchem.
- Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04152f]
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [URL: https://pubmed.ncbi.nlm.nih.gov/31805799/]
- Isocyanate Stability and precipitate formation. : r/Chempros - Reddit. [URL: https://www.reddit.
- Crosslinking methods of waterborne polyurethane and commonly used crosslinking agents. [URL: https://www.i-suo.com/crosslinking-methods-of-waterborne-polyurethane-and-commonly-used-crosslinking-agents/]
- p-maleimidophenyl isocyanate: a novel heterobifunctional linker for hydroxyl to thiol coupling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8324011/]
- of the reaction between - AUB ScholarWorks. [URL: https://scholarworks.aub.edu.lb/handle/10938/15570]
- Technical Support Center: 1-Isocyanopentane Stability in Solution - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-1-isocyanopentane-stability-in-solution/]
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00352]
- Bifunctional linker - US4680338A - Google Patents. [URL: https://patents.google.
- JPH09165432A - Aqueous isocyanate dispersion and curing composition - Google Patents. [URL: https://patents.google.
- Creating unimolecular multivalent diversity in protein conjugates via the Passerini multicomponent bioconjugation with isocyanoproteins - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10802094/]
- WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents. [URL: https://patents.google.
- Chemical Characterization of Isocyanate-Protein Conjugates* - CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/6910]
- EP0581040B1 - Isocyanate-crosslinked coating having reduced yellowing - Google Patents. [URL: https://patents.google.
- Strategies for successful crosslinking and bioconjugation applications - YouTube. [URL: https://www.youtube.
- Technical Support Center: Optimizing 5-Isocyanatopentanoic Acid to Protein Conjugation - Benchchem. [URL: https://www.benchchem.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10719875/]
- Crosslinkers - Lamberti Group. [URL: https://www.lamberti.com/products/crosslinkers]
- A water-stable protected isocyanate glass array substrate - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/15780749/]
- US20050020766A1 - Color stability of isocyanates - Google Patents. [URL: https://patents.google.
- Urethane Surface Coatings – Blocked Isocyanates - Tri-iso. [URL: https://www.tri-iso.
- Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- What conditions are required to react isocyanate with COOH or OH groups? - ResearchGate. [URL: https://www.researchgate.
- Side reaction with amine groups via isocyanate generation - ResearchGate. [URL: https://www.researchgate.
- Chemical structures of thermal crosslinkers: (a) blocked isoporone diisocyanate (IPDI), (b) silane-modified blocked isocyanate (SMBI), and (c) blocked hexamethylene diisocyante (HDI). - ResearchGate. [URL: https://www.researchgate.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4304958/]
- The Conjugation of Amino Acids with Isocyanates of the Anthracene and 1,2-Benzanthracene Series | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01861a070]
- Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/tables/molecular-probes-heterobifunctional-crosslinkers.html]
- Bioconjugate Chemistry On Proteins. [URL: https://www.oc-praktikum.de/nop/en/articles/pdf/V50005.pdf]
- Isocyanate Reactions - Mettler Toledo. [URL: https://www.mt.
Sources
- 1. nbinno.com [nbinno.com]
- 2. adcreview.com [adcreview.com]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 8. homework.study.com [homework.study.com]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. p-maleimidophenyl isocyanate: a novel heterobifunctional linker for hydroxyl to thiol coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. carbodiimide.com [carbodiimide.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tri-iso.com [tri-iso.com]
- 24. EP0581040B1 - Isocyanate-crosslinked coating having reduced yellowing - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Isocyanato-3-methylbutyl chloride: Structure, Synthesis, and Potential Applications
A Note on the Subject Compound: The chemical name "3-Isocyanato-3-methylbutyl chloride" does not correspond to a commonly recognized or indexed compound in major chemical databases. A systematic interpretation of this nomenclature presents structural ambiguities. This guide, therefore, addresses the most plausible structure consistent with the name: 1-chloro-3-isocyanato-3-methylbutane . All subsequent data, protocols, and discussions are based on this proposed structure, leveraging established principles of chemical reactivity and data from analogous compounds.
Introduction
1-chloro-3-isocyanato-3-methylbutane represents a fascinating, albeit novel, bifunctional molecule. It incorporates two highly valuable reactive centers within a single aliphatic framework: a primary alkyl chloride and a sterically hindered tertiary isocyanate. This unique combination suggests its potential as a versatile building block in organic synthesis and as a specialized linker in the development of complex molecules, including pharmaceutical agents and chemical probes. The primary chloride offers a classic site for nucleophilic substitution, while the tertiary isocyanate provides a sterically-shielded electrophilic center for reactions with nucleophiles like alcohols and amines. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties and a plausible synthetic pathway to its predicted reactivity and potential applications in research and drug discovery.
Chemical Structure and Physicochemical Properties
The proposed structure places both a methyl and an isocyanato group on the third carbon of a 1-chlorobutane chain. This arrangement results in a chiral center at the C3 position.
Caption: Proposed structure of 1-chloro-3-isocyanato-3-methylbutane.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source/Basis of Estimation |
| IUPAC Name | 1-chloro-3-isocyanato-3-methylbutane | Systematic Nomenclature |
| Molecular Formula | C₆H₁₀ClNO | - |
| Molecular Weight | 147.60 g/mol | - |
| SMILES | CC(C)(CCNCl)N=C=O | - |
| InChIKey | (Predicted) | - |
| Boiling Point | 180-200 °C | Extrapolated from boiling points of 1-chloro-3-methylbutane (99-100°C) and tert-butyl isocyanate (85-86°C).[1][2][3][4] |
| Density | ~1.05 g/cm³ | Based on analogous chlorinated and isocyanate compounds. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). | General solubility of isocyanates and alkyl halides. Reacts with protic solvents (water, alcohols).[5] |
| Physical Appearance | Colorless to pale yellow liquid | Typical appearance for aliphatic isocyanates. |
Proposed Synthesis and Purification
There is no established synthesis for 1-chloro-3-isocyanato-3-methylbutane. However, a highly plausible and efficient route can be designed based on modern methods for creating tertiary isocyanates. A robust strategy involves the Curtius rearrangement of a corresponding tertiary alkanoyl azide, which can be generated in situ from a tertiary alkanoyl chloride.[6][7]
The overall synthetic workflow is a two-stage process starting from a suitable precursor acid.
Caption: Proposed two-stage synthesis workflow.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is adapted from a validated method for the synthesis of tertiary alkyl isocyanates from tertiary alkanoyl chlorides.[6][7]
Stage 1: Synthesis of 4-chloro-2-methylbutanoyl chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the precursor acid, 4-chloro-2-methylbutanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution (CO₂, CO, HCl) ceases.
-
Isolation: The solvent and excess oxalyl chloride are carefully removed under reduced pressure. The resulting crude 4-chloro-2-methylbutanoyl chloride is a thermally sensitive compound and is best used immediately in the next step without further purification.
Stage 2: Synthesis of 1-chloro-3-isocyanato-3-methylbutane
-
Setup: In a separate flame-dried, argon-flushed flask, dissolve the crude 4-chloro-2-methylbutanoyl chloride (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add zinc iodide (ZnI₂, ~5 mol%) to the solution.
-
Azide Addition: Cool the mixture to 0 °C and add trimethylsilyl azide (TMSN₃, 1.1 eq) dropwise via syringe. Caution: TMSN₃ is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Curtius Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to reflux (~80-100 °C, depending on solvent). The intermediate acyl azide will rearrange to the isocyanate with the extrusion of nitrogen gas. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2260 cm⁻¹).
-
Workup and Purification: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield the pure 1-chloro-3-isocyanato-3-methylbutane.
Chemical Reactivity and Mechanistic Insights
The unique value of this molecule lies in the orthogonal reactivity of its two functional groups.
The Tertiary Isocyanate Group (-N=C=O)
The isocyanate group is a powerful electrophile, reacting readily with a wide range of nucleophiles.[5] Key reactions include:
-
With Alcohols: Forms a stable urethane linkage.
-
With Amines: Forms a highly stable urea linkage. This reaction is typically much faster than the reaction with alcohols.[8][9]
-
With Water: Forms an unstable carbamic acid, which decarboxylates to form a primary amine and CO₂ gas.[5][8]
Causality of Reactivity: The reactivity of the isocyanate is dictated by the electrophilicity of the central carbon atom. However, in this molecule, the tertiary nature of the attached carbon introduces significant steric hindrance. This has a profound impact on reaction kinetics. The general order of reactivity for alcohols with isocyanates is primary > secondary > tertiary.[10] Therefore, this tertiary isocyanate would be expected to react significantly slower than primary or secondary isocyanates, allowing for greater selectivity in competitive reaction environments. This reduced reactivity can be overcome with the use of catalysts, such as tertiary amines or organotin compounds.[11]
The Primary Alkyl Chloride Group (-CH₂Cl)
The primary alkyl chloride is a classic substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[2] This allows for the introduction of a wide variety of functional groups, such as:
-
Azides (R-N₃)
-
Thiols (R-SH)
-
Cyanides (R-CN)
-
Ethers (R-OR')
Orthogonal Reactivity: The disparate nature of the two functional groups allows for selective, stepwise reactions. For instance, the isocyanate can be reacted with a hindered alcohol at low temperature with catalysis, leaving the alkyl chloride untouched. Subsequently, the chloride can be displaced with a different nucleophile at a higher temperature. This orthogonality is a key feature for its use as a synthetic linker.
Potential Applications in Drug Development
While no specific applications exist for this theoretical molecule, its structure is highly suggestive of its utility as a bifunctional linker or scaffold in medicinal chemistry.
Hetero-Bifunctional Linker for Targeted Therapeutics
The molecule can serve as a linker to connect two different entities, such as a targeting ligand and a therapeutic payload.
Caption: Workflow for use as a hetero-bifunctional linker.
In this workflow, the isocyanate end reacts with a hydroxyl or amine on a drug molecule to form a stable carbamate or urea bond. The remaining alkyl chloride can then be used to attach this complex to a targeting moiety (e.g., an antibody, peptide, or small molecule) via nucleophilic substitution.
Scaffold for Combinatorial Chemistry
The two reactive sites can be used to build diverse molecular libraries for high-throughput screening. By reacting a pool of alcohols/amines at the isocyanate site and a separate pool of nucleophiles at the chloride site, a large matrix of unique compounds can be rapidly generated.
Safety and Handling
General Hazards:
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers and are lachrymators. Inhalation can cause severe asthmatic reactions, and skin contact can lead to irritation and sensitization. All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[8]
-
Alkyl Chlorides: 1-chloro-3-methylbutane, a structural analogue, is a flammable liquid.[1][4][12] The target molecule should be assumed to be flammable. It is also an irritant.
-
Reagents: Synthesis involves toxic and potentially explosive reagents like trimethylsilyl azide and corrosive reagents like oxalyl chloride and thionyl chloride. A thorough risk assessment must be conducted before undertaking any synthesis.
Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent reaction with moisture. It should be kept in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
References
-
Olah, G. A., & Prakash, G. K. S. (1990). Synthetic methods and reactions. Part 148. Preparation of tertiary alkyl isocyanates by the zinc iodide catalyzed reaction of tertiary alkanoyl chlorides with trimethylsilyl azide. The Journal of Organic Chemistry, 55(23), 5941-5943. Available at: [Link]
-
Olah, G. A., & Prakash, G. K. S. (1990). Detailed synthetic protocol for tertiary alkyl isocyanates. ACS Publications. [Note: This is a conceptual reference to the detailed methods within the primary source.] Available at: [Link]
-
Szycher, M. (2012). Reactions of isocyanates with active hydrogen compounds. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved February 12, 2026, from [Link]
-
Patsnap. (2024). Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. Available at: [Link]
-
Wikipedia. (2024). Isocyanate. Retrieved February 12, 2026, from [Link]
-
Defense Technical Information Center (DTIC). (1970). Isocyanide Synthesis. Retrieved February 12, 2026, from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved February 12, 2026, from [Link]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 547-557. Available at: [Link]
- Google Patents. (1952). US2611782A - Preparation of tertiary-alkyl isocyanates.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 1-Chloro-3-methylbutane: Comprehensive Overview and Applications. Available at: [Link]
-
OxyChem. (n.d.). Occidental Chemical Corporation ACL® Chlorinated Isocyanurates Product Details. Retrieved February 12, 2026, from [Link]
-
ChemSynthesis. (2024). 1-chloro-2-isocyanatobutane. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Chlorine isocyanate. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Butane, 1-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
LookChem. (n.d.). Cas 107-84-6,1-CHLORO-3-METHYLBUTANE. Retrieved February 12, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-METHYLBUTANOYL CHLORIDE | CAS 108-12-3. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Butanoyl chloride, 3-methyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
Sources
- 1. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]
- 2. CAS 107-84-6: 1-Chloro-3-methylbutane | CymitQuimica [cymitquimica.com]
- 3. Butane, 1-chloro-3-methyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 9. poliuretanos.net [poliuretanos.net]
- 10. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. nbinno.com [nbinno.com]
Architecting Bioactivity: The Medicinal Chemist’s Guide to Chloro-Isocyanate Scaffolds
Executive Summary
In the high-stakes arena of drug discovery, chloro-isocyanate scaffolds represent a unique class of "bifunctional electrophiles." Unlike standard building blocks, these molecules possess two distinct reactive centers: the highly electrophilic isocyanate (
This guide moves beyond basic urea formation to explore high-value applications: Chlorosulfonyl Isocyanate (CSI) as a gateway to
Part 1: The Chemical Logic of Bifunctionality
The utility of chloro-isocyanates lies in their orthogonal reactivity profile . The isocyanate carbon is a "hard" electrophile, reacting rapidly with nucleophiles (amines, alcohols) at low temperatures. The chloride moiety serves as a "latent" electrophile—stable under isocyanate-coupling conditions but activatable for subsequent cyclization or substitution.
The Reactivity Hierarchy
-
Primary Attack (
): Kinetic control. Occurs at to . Forms ureas/carbamates.[1][2] -
Secondary Attack (
): Thermodynamic control. Requires heat or base. Enables cyclization (e.g., oxazoline formation) or cross-coupling.
Part 2: Key Scaffold Classes & Novel Applications
Class 1: Chlorosulfonyl Isocyanate (CSI) – The "Swiss Army Knife"
Structure:
1. The
-Lactam Cascade (The classic, modernized)
CSI undergoes a
-
Novel Twist: Recent work has shown that reductive removal of the chlorosulfonyl group (using
) yields the free -lactam, a core scaffold for antibiotics and serine protease inhibitors. -
Mechanism: The reaction proceeds via a concerted pathway for electron-deficient alkenes or a stepwise diradical pathway for electron-rich alkenes.[3]
2. Accessing SuFEx Chemistry (Sulfur-Fluoride Exchange)
CSI is a precursor to Sulfamoyl Fluorides , a rising class of covalent warheads in chemical biology (Click Chemistry).
-
Protocol: React CSI with an amine to form the sulfamoyl chloride urea, then treat with
or . -
Application: These "sleeping beauty" warheads react only with specific tyrosine/lysine residues in proteins, offering higher selectivity than acrylamides.
3. Serendipitous Fused Tetracycles
Recent studies (e.g., J. Org.[4] Chem. 2024) revealed that treating benzosuberene derivatives with CSI yields unexpected fused tetracyclic ketone systems rather than simple
Class 2: 2-Chloroethyl Isocyanate – The Alkylating Linker
Structure:
1. Mechanism of Action: The Aziridinium Trap
This scaffold is the basis of Nitrosoureas (e.g., Lomustine, Carmustine).
-
Step 1: The isocyanate forms a urea with a primary amine.
-
Step 2 (In Vivo): Under physiological conditions, the urea oxygen attacks the chloroethyl group, displacing chloride to form a highly reactive aziridinium ion .
-
Step 3: This ion alkylates DNA (guanine residues), leading to interstrand crosslinks and cytotoxicity.
2. Synthesis of Imidazotetrazines
Used to synthesize Temozolomide analogs. The chloroethyl group is cyclized with a diazo species to form the imidazotetrazinone core, a critical scaffold for treating glioblastoma.
Class 3: N-Substituted Isocyanates – The "New Tool"
Structure:
-
Application: Reaction with alkenes/alkynes yields amino-hydantoins and acyl-pyrazoles . This provides a rapid entry into
bond-containing pharmacophores, which are often metabolically distinct from analogs.
Part 3: Visualizing the Synthetic Logic
Diagram 1: The Divergent Pathways of Chlorosulfonyl Isocyanate (CSI)
This diagram illustrates how a single reagent (CSI) branches into three distinct medicinal chemistry outcomes based on the reaction partner and conditions.
Caption: Divergent synthesis using CSI: Accessing
Diagram 2: The Aziridinium Activation Mechanism
Visualizing how 2-chloroethyl ureas function as DNA alkylators (the "Lomustine" mechanism).
Caption: Mechanism of action for 2-chloroethyl urea scaffolds: Activation to the aziridinium ion.
Part 4: Experimental Protocols (The "How-To")
Protocol A: Synthesis of N-Sulfamoyl Carbamates using CSI
Standard procedure for introducing the sulfamoyl moiety.
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) . Add Chlorosulfonyl Isocyanate (1.0 equiv) under inert atmosphere (
or Ar). -
Alcohol Addition: Cool to
. Add the alcohol (1.0 equiv) dropwise. Note: Rapid addition causes exotherms and polymerization.-
Observation: The solution remains clear. This forms the in situ chlorosulfonyl carbamate.
-
-
Hydrolysis/Amination:
-
For Sulfamates: Add water carefully (hydrolysis).
-
For Sulfamides: Add an amine (2.0 equiv) to displace the chloride.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Safety Note: CSI reacts violently with water. Always quench excess reagent with dilute base in an ice bath.
Protocol B: Continuous Extraction of 2-Chloroethyl Isocyanate
Based on recent process chemistry optimizations (e.g., Chem. Eng. J.).
-
Challenge: 2-Chloroethyl isocyanate is a lachrymator and toxic. Batch purification is hazardous.
-
Solution: Use a continuous liquid-liquid extractor.[5]
-
Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / Water.[5]
-
Parameter:
(mass transfer coefficient) . -
Benefit: Allows isolation of the isocyanate from reaction mixtures without manual handling, feeding directly into the next urea-formation step.
Part 5: Safety & Handling (Critical)
Isocyanates are sensitizers. Repeated exposure can lead to severe asthma and respiratory distress.
-
Engineering Controls: All reactions must be performed in a well-ventilated fume hood.
-
Quenching: Keep a beaker of 10% aqueous ammonia or saturated sodium carbonate ready to neutralize spills.
-
PPE: Double nitrile gloves are recommended. Isocyanates can permeate latex.
Part 6: References
-
CSI in Heterocycle Synthesis: J. Org. Chem. 2024, 89, 21, 15636–15651. "Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems." Link
-
CSI Review: Chem. Rev. 2017, 117, 1175–1194. "Recent Developments in the Synthetic Uses of Chlorosulfonyl Isocyanate." Link
-
N-Isocyanates: Chem. Sci. 2018, 9, 1431-1436. "Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry." Link
-
Continuous Extraction: J. Flow Chem. 2022.[5][6] "Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification." Link
-
Covalent Inhibitors: Bioorg. Med. Chem. Lett. 2014, 24, 251-260. "Drug discovery considerations in the development of covalent inhibitors." Link
Sources
- 1. arxada.com [arxada.com]
- 2. Innovations in isocyanate synthesis for a sustainable future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrends.net [researchtrends.net]
- 4. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introducing Alkyl Selenocyanates as Bifunctional Reagents in Photoredox Catalysis: Divergent Access to Ambident Isomers of -SeCN - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tertiary Isocyanates with Haloalkyl Side Chains
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
Tertiary isocyanates bearing haloalkyl side chains represent a high-value, high-risk chemical space in drug discovery. Unlike their primary or secondary counterparts, tertiary isocyanates (
This guide analyzes the physicochemical stability of these motifs, specifically focusing on the competition between steric protection and inductive destabilization . It provides validated protocols for their synthesis and handling, emphasizing their critical role as intermediates in the generation of nitrosoureas (alkylating agents) and oxazolidinone pharmacophores.
Mechanistic Foundations: The Stability Paradox
The stability of a tertiary isocyanate with a haloalkyl side chain is governed by three competing mechanistic factors: steric shielding, inductive withdrawal, and intramolecular cyclization potential.
Steric Shielding vs. Nucleophilic Attack
The isocyanate carbon is electrophilic. In primary isocyanates, this carbon is exposed. In tertiary isocyanates (e.g., tert-butyl isocyanate), the bulky alkyl groups block the trajectory of incoming nucleophiles (water, amines), significantly retarding hydrolysis and dimerization rates.
The Haloalkyl Effect
The presence of a halogen atom introduces strong electron-withdrawing effects (
-
-Haloalkyl (
): Highly unstable. These exist in equilibrium with chlorocarbonyl imines via chlorotropy and are generally transient species. -
-Haloalkyl (
): The "Goldilocks" zone. They are stable enough for isolation but possess a latent reactivity. The -halogen activates the isocyanate inductively while serving as a leaving group for intramolecular cyclization.
Degradation Pathways
The degradation of these compounds does not follow simple hydrolysis kinetics. Instead, they face a trifurcated pathway:
-
Hydrolysis: Slow conversion to amine, followed by rapid urea formation.
-
Elimination: Loss of
to form alkenyl isocyanates (common in tertiary systems). -
Cyclization: Intramolecular attack of the nitrogen or oxygen onto the carbon bearing the halogen, leading to oxazolidinones or aziridines.
Figure 1: Competing degradation pathways for tertiary haloalkyl isocyanates. Note that hydrolysis is sterically retarded, making cyclization and elimination more competitive.
Synthesis & Purification Protocols
Direct phosgenation of tertiary amines with haloalkyl chains is often hazardous and low-yielding due to competing elimination reactions. The Curtius Rearrangement is the preferred method for laboratory-scale synthesis, offering milder conditions.
Protocol: Modified Curtius Rearrangement
Target: Synthesis of 1-chloro-2-isocyanato-2-methylpropane (Tertiary
Reagents:
-
3-Chloro-2,2-dimethylpropanoic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous toluene under
atmosphere. -
Azide Formation: Cool to 0°C. Add TEA dropwise, followed by DPPA. The base must be added slowly to prevent exotherms that trigger premature rearrangement.
-
Rearrangement: Stir at 0°C for 1 hour, then slowly heat to 80°C. Monitor gas evolution (
). The acyl azide intermediate converts to the isocyanate. -
Validation: Monitor IR for disappearance of the azide peak (~2140 cm⁻¹) and appearance of the strong isocyanate band (~2270 cm⁻¹).
-
Purification: Do not use silica chromatography (reacts with silanols). Distill under reduced pressure.
Protocol: Continuous Liquid-Liquid Extraction
For less stable analogs (e.g., 2-chloroethyl isocyanate), continuous extraction prevents hydrolytic degradation during workup.
Workflow:
-
Quench: Reaction mixture is fed into a continuous separator.
-
Solvent: Use hydrophobic solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) .
-
Phase Separation: Rapid separation of the organic phase (containing isocyanate) from the aqueous byproduct phase minimizes contact time with water, preserving the isocyanate titer.
Figure 2: Modified Curtius Rearrangement workflow for synthesizing acid-sensitive tertiary isocyanates.
Stability Profile & Data
Hydrolytic Stability Comparison
Tertiary isocyanates exhibit superior hydrolytic stability compared to primary variants. However, the haloalkyl group accelerates degradation relative to a simple alkyl chain due to inductive activation of the carbonyl carbon.
| Isocyanate Type | Structure | Half-life ( | Dominant Degradation Product |
| Primary Alkyl | < 10 min | Symmetric Urea | |
| Primary | < 5 min | Oxazolidinone / Urea | |
| Tertiary Alkyl | > 6 hours | Amine (Slow Hydrolysis) | |
| Tertiary | ~ 45-90 min | Oxazolidinone (Cyclization) |
Data synthesized from kinetic studies of isocyanate hydrolysis and nitrosourea decomposition.
Thermal Stability
-
Storage: Must be stored at -20°C under inert atmosphere (Ar/N2).
-
Flash Point: Tertiary isocyanates are volatile. 2-chloro-1,1-dimethylethyl isocyanate has a predicted boiling point of ~130-140°C but should not be heated above 100°C for extended periods to avoid elimination of HCl.
Applications in Drug Development[1]
Nitrosourea Precursors
Tertiary haloalkyl isocyanates are critical intermediates in the decomposition of Nitrosoureas (e.g., Carmustine analogs).
-
Mechanism: Nitrosoureas decompose to form an isocyanate and a diazohydroxide.
-
Role: The isocyanate is responsible for the carbamoylation of proteins (inhibiting DNA repair enzymes), while the diazohydroxide generates the DNA-alkylating carbocation.
-
Design Strategy: Using a tertiary isocyanate linker in a nitrosourea prodrug can modulate the release rate and reduce systemic toxicity associated with rapid carbamoylation, as the steric bulk slows the reaction with serum proteins.
Oxazolidinone Synthesis
The propensity for
-
Reaction:
-
Advantage: This intramolecular displacement is cleaner than intermolecular phosgenation methods.
References
-
Decomposition reactions of (hydroxyalkyl) nitrosoureas. PubMed. [Link]
-
Continuous Extraction of 2-Chloroethyl isocyanate. NCBI PMC. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Biochemistry of protein-isocyanate interactions. PubMed. [Link]
-
Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones. Organic Chemistry Portal. [Link]
Methodological & Application
Application Note & Protocols: Strategic Nucleophilic Substitution on γ-Chloro Isocyanates for Heterocyclic Synthesis
Abstract
γ-Chloro isocyanates are powerful and versatile bifunctional reagents in modern organic synthesis. Possessing two distinct electrophilic centers—a highly reactive isocyanate carbon and a γ-carbon susceptible to nucleophilic substitution—they serve as ideal precursors for the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this dual reactivity. We focus on the tandem nucleophilic addition-intramolecular cyclization strategy, a cornerstone for synthesizing saturated nitrogen-containing heterocycles, particularly substituted γ-lactams, which are privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these valuable building blocks.
Mechanistic Principles: A Tale of Two Electrophiles
The synthetic utility of γ-chloro isocyanates stems from the controlled and sequential reaction of their two electrophilic sites. A successful synthesis hinges on understanding the factors that govern the chemoselectivity of nucleophilic attack.
The Dichotomy of Reactivity
A γ-chloro isocyanate presents a nucleophile with two potential points of attack:
-
The Isocyanate Carbon: This carbon is part of a cumulene system (-N=C=O) and is highly electrophilic. It readily reacts with a broad range of nucleophiles, including amines, alcohols, and water, in an addition reaction.[5][6][7] This reaction is typically fast and exothermic.
-
The γ-Carbon: This sp³-hybridized carbon is attached to a chlorine atom, a good leaving group. It is susceptible to classical bimolecular nucleophilic substitution (S_N2) reactions.[8][9]
The general order of reactivity for common nucleophiles with isocyanates is primary amines > secondary amines > alcohols ≈ thiols > water.[7][10] For most common nucleophiles, particularly "hard" nucleophiles like amines and alcohols, the initial attack will overwhelmingly occur at the highly reactive isocyanate carbon.
The Dominant Pathway: Tandem Addition-Cyclization
The most synthetically valuable and widely employed strategy involves a two-step, one-pot sequence:
-
Intermolecular Nucleophilic Addition: A primary or secondary amine attacks the isocyanate to rapidly and irreversibly form a stable γ-chloro-substituted urea derivative.
-
Intramolecular Nucleophilic Substitution: The nitrogen atom of the newly formed urea, now rendered nucleophilic by the addition of a base, attacks the γ-carbon, displacing the chloride ion in an intramolecular S_N2 reaction to form a stable five-membered ring. This ring-closing step is a key advantage, as intramolecular reactions are often kinetically favored.[1][2]
This tandem approach provides a highly efficient route to N-substituted 2-pyrrolidinones (γ-lactams), a common motif in pharmaceuticals.[2][3]
dot
Caption: General reaction mechanism for tandem nucleophilic addition-cyclization.
Experimental Protocols: Synthesis of N-Benzyl-2-pyrrolidinone
This section provides a detailed, step-by-step protocol for the synthesis of a representative γ-lactam via the tandem addition-cyclization of 3-chloropropyl isocyanate and benzylamine.
General Considerations & Best Practices
-
Anhydrous Conditions: Isocyanates react readily with water to form unstable carbamic acids, which decompose to amines and CO₂, leading to side products and reduced yields.[6] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.
-
Temperature Control: The initial reaction of an amine with an isocyanate is highly exothermic.[10] The isocyanate should be added slowly to a cooled solution of the amine to maintain control over the reaction temperature and prevent the formation of side products.
-
Solvent Choice: Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal. They effectively dissolve the reactants and intermediates without interfering with the reaction.
-
Base Selection: For the cyclization step, a non-nucleophilic base is preferred to avoid competing reactions. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[2] Stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to accelerate the reaction if needed.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3-Chloropropyl isocyanate | C₄H₆ClNO | 119.55 | Sigma-Aldrich | Corrosive, lachrymator. Handle in fume hood. |
| Benzylamine | C₇H₉N | 107.15 | Acros Organics | Corrosive. Use freshly distilled. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous grade, finely powdered. |
| Acetonitrile (ACN) | CH₃CN | 41.05 | EMD Millipore | Anhydrous grade (<50 ppm H₂O). |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | VWR | Anhydrous. For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For extraction. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | J.T. Baker | Anhydrous. For drying. |
Step-by-Step Synthesis Protocol
dot
Caption: Experimental workflow for the synthesis of N-benzyl-2-pyrrolidinone.
1. Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
2. Nucleophilic Addition:
-
To the reaction flask, add benzylamine (1.0 eq, e.g., 5.0 g, 46.6 mmol) and 100 mL of anhydrous acetonitrile.
-
Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Charge the dropping funnel with 3-chloropropyl isocyanate (1.05 eq, 5.85 g, 49.0 mmol).
-
Add the isocyanate dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. A white precipitate of the urea intermediate may form.
3. Intramolecular Cyclization:
-
To the reaction mixture, add finely powdered anhydrous potassium carbonate (2.0 eq, 12.9 g, 93.3 mmol).
-
Heat the suspension to reflux (approx. 82 °C for ACN) and maintain reflux for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes), observing the disappearance of the intermediate urea spot and the appearance of the product spot.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic solids (K₂CO₃ and KCl) by filtration through a pad of Celite, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-benzyl-2-pyrrolidinone as a colorless oil.
Expected Results and Characterization
-
Yield: 75-90%.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.47 (s, 2H, -CH₂-Ph), 3.23 (t, 2H, -N-CH₂-), 2.45 (t, 2H, -CO-CH₂-), 2.05 (quint, 2H, -CH₂-CH₂-CH₂-).
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~1685 (strong, lactam C=O stretch). Note the complete disappearance of the characteristic isocyanate (-N=C=O) stretch at ~2270 cm⁻¹.
-
Mass Spec (ESI+): m/z = 176.1 [M+H]⁺.
Troubleshooting and Safety Precautions
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution |
| Low Yield of Final Product | 1. Incomplete reaction (either step).2. Presence of moisture.3. Base is not strong enough or has low solubility. | 1. Increase reflux time; confirm disappearance of starting material by TLC/LCMS.2. Ensure all reagents, solvents, and glassware are scrupulously dry.3. Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). |
| Recovery of Urea Intermediate | Incomplete cyclization. | Increase reflux temperature (switch to DMF, reflux ~153°C) or use a stronger base. |
| Formation of Polymer | Isocyanates can self-polymerize, especially at high temperatures or in the presence of certain catalysts.[11] | Maintain strict temperature control during the initial addition step. Ensure high purity of reagents. |
| Complex Mixture of Products | Side reactions due to water or other nucleophilic impurities. | Use anhydrous solvents and freshly distilled amines. Maintain an inert atmosphere throughout the procedure. |
Critical Safety Information
-
Isocyanate Toxicity: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[11] All manipulations involving isocyanates must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Corrosive Reagents: Benzylamine is corrosive. Avoid contact with skin and eyes.
-
Pressure Build-up: If the reaction is contaminated with water, CO₂ gas will be generated, which can lead to pressure build-up in a sealed vessel.[6] Ensure the reaction setup is not a closed system.
Conclusion
γ-Chloro isocyanates are exceptionally useful synthons for the efficient construction of nitrogen-containing heterocycles. The tandem nucleophilic addition and intramolecular cyclization pathway provides a robust and high-yielding method for accessing substituted γ-lactams and related structures that are of significant interest in pharmaceutical and materials science. By understanding the core mechanistic principles and adhering to rigorous experimental technique, researchers can effectively unlock the synthetic potential of this powerful class of reagents.
References
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Richter, R. H., & Ulrich, H. (1993). Isocyanates, Organic. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Wikipedia. (n.d.). Isocyanate. Wikipedia, the free encyclopedia. [Link]
-
Dömling, A. (2002). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. . [Link]
-
Fukuyama, T., & Mukaiyama, T. (2020). Nucleophilic Isocyanation. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Wang, B., & Mahmud, T. (2022). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Angewandte Chemie International Edition. [Link]
-
Vaia. (n.d.). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Vaia. [Link]
-
Troge, J., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A. [Link]
-
Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
-
Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]
-
Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
- Grigat, E., & Pütter, R. (1976). Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene.
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Shaaban, S., et al. (2023). Isocyanide-based multcomponent reactions to synthesis of heterocycles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. . [Link]
-
IUPAC. (n.d.). nucleophilic substitution. IUPAC Gold Book. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. . [Link]
-
Ragaini, F. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
Szlachcic, P., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. [Link]
-
Arnold, W. A., & Roberts, A. L. (2005). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. Environmental Toxicology and Chemistry. [Link]
-
Latch, D. E., & McNeill, K. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. [Link]
-
Egi, M., et al. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. The Journal of Organic Chemistry. [Link]
Sources
- 1. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. poliuretanos.net [poliuretanos.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Functionalized Carbamates Using the Bifunctional Reagent 3-Isocyanato-3-methylbutyl Chloride
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, prized for its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a peptide bond isostere.[1][2] This guide provides an in-depth exploration of 3-isocyanato-3-methylbutyl chloride, a versatile and powerful bifunctional building block for the synthesis of novel, functionalized carbamates. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and illustrate the strategic application of this reagent in creating diverse molecular scaffolds relevant to pharmaceutical research. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of drug discovery, efficiency and molecular diversity are paramount. The ability to rapidly generate libraries of related compounds with tunable properties is a significant advantage. 3-Isocyanato-3-methylbutyl chloride presents a unique synthetic opportunity by incorporating two distinct and orthogonally reactive functional groups within a single, compact molecule:
-
A Tertiary Isocyanate: A highly electrophilic group that readily reacts with nucleophiles such as alcohols and amines to form stable carbamate or urea linkages, respectively.[3][4] The steric hindrance from the adjacent gem-dimethyl groups modulates its reactivity, often allowing for selective reactions.
-
A Primary Alkyl Chloride: A classic electrophilic handle for nucleophilic substitution (SN2) reactions. This site allows for the introduction of a vast array of secondary functionalities, such as azides, amines, thiols, and other carbon or heteroatom nucleophiles.
This dual-reactivity profile enables a modular approach to synthesis, allowing for the systematic variation of two different points of the molecule, making it an ideal scaffold for building structure-activity relationship (SAR) libraries.
Mechanistic Underpinnings: The Carbamate-Forming Reaction
The core transformation is the reaction of the isocyanate group with an alcohol to form a carbamate. The reaction proceeds via nucleophilic addition of the alcohol's oxygen to the highly electrophilic carbon atom of the isocyanate.
Mechanism of Urethane (Carbamate) Formation: The reaction is initiated by the attack of the lone pair of electrons from the alcohol's oxygen atom on the central carbon of the isocyanate group. This forms a transient, unstable intermediate which rapidly undergoes a proton transfer from the oxygen to the nitrogen, yielding the stable carbamate product.[5][6]
While the reaction can proceed without a catalyst, it is often accelerated by the addition of either a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate, DBTDL).[4]
-
Tertiary Amine Catalysis: The amine can form a complex with the alcohol, increasing its nucleophilicity, or with the isocyanate, further polarizing the N=C=O bond.[3][4]
-
Organotin Catalysis: Tin catalysts are particularly effective and are believed to function by forming a ternary complex with both the alcohol and the isocyanate, orienting them for a favorable reaction.
Below is a diagram illustrating the uncatalyzed reaction pathway.
Caption: General mechanism of carbamate formation from an isocyanate and an alcohol.
Synthetic Strategy: A Modular Workflow
The primary advantage of 3-isocyanato-3-methylbutyl chloride is its capacity for sequential functionalization. The significantly higher reactivity of the isocyanate group compared to the primary chloride allows for a predictable, two-step synthetic workflow.
Caption: Sequential functionalization workflow using 3-isocyanato-3-methylbutyl chloride.
This workflow allows for the creation of a matrix of compounds by first reacting the starting material with a library of alcohols (or amines) and then reacting each resulting intermediate with a library of secondary nucleophiles.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Isocyanates are sensitizers and should be handled in a well-ventilated fume hood.
Protocol 1: General Procedure for Carbamate Synthesis
This protocol details the reaction of 3-isocyanato-3-methylbutyl chloride with a generic primary or secondary alcohol.
Materials:
-
3-Isocyanato-3-methylbutyl chloride (1.0 eq)
-
Alcohol of choice (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) (0.01 - 0.05 eq) or Triethylamine (1.1 eq)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Dissolve the chosen alcohol (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration). To this solution, add 3-isocyanato-3-methylbutyl chloride (1.0 eq) dropwise at room temperature.
-
Causality Note: Adding the isocyanate to the alcohol ensures the alcohol is in slight excess, minimizing unreacted isocyanate which can be problematic during workup. Anhydrous solvent is critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, potentially leading to urea side products.[7]
-
-
Catalyst Addition: Add the catalyst (e.g., DBTDL, 0.02 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a reliable indicator of reaction completion. Reactions are typically complete within 2-16 hours.[8]
-
Self-Validation: The clear disappearance of the isocyanate starting material by TLC or IR provides an internal check that the primary reaction has gone to completion before proceeding to workup or the next synthetic step.
-
-
Workup: Once the reaction is complete, quench the mixture by adding a small amount of methanol to react with any residual isocyanate. Concentrate the solution under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure chloride-containing carbamate product.
Protocol 2: Tandem Synthesis - Nucleophilic Substitution
This protocol follows immediately from the synthesis of the chloride-containing carbamate intermediate.
Materials:
-
Chloride-containing carbamate intermediate (from Protocol 1) (1.0 eq)
-
Nucleophile of choice (e.g., sodium azide, piperidine) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
(Optional) Phase-transfer catalyst (e.g., Tetrabutylammonium iodide, TBAI) (0.1 eq)
Procedure:
-
Setup: In a round-bottom flask, dissolve the crude or purified carbamate intermediate from Protocol 1 in anhydrous DMF.
-
Reagent Addition: Add the desired nucleophile (e.g., sodium azide, 1.5 eq). If the nucleophile has low solubility, the addition of TBAI can facilitate the reaction by acting as a phase-transfer catalyst.
-
Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the anion's nucleophilicity.[9]
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the final, disubstituted functionalized carbamate.
Data Presentation: Example Syntheses
The following table summarizes representative outcomes for the two-step synthesis, illustrating the versatility of the workflow.
| Entry | Alcohol (Step 1) | Nucleophile (Step 2) | Step 1 Time (h) | Step 2 Time (h) | Overall Yield (%) | Product Description |
| 1 | Benzyl Alcohol | Sodium Azide | 4 | 8 | 85 | Colorless Oil |
| 2 | Cyclohexanol | Piperidine | 6 | 12 | 78 | White Solid |
| 3 | 4-Fluorophenol | Sodium Thiomethoxide | 8 | 6 | 81 | Pale Yellow Oil |
| 4 | Ethanol | Potassium Cyanide | 3 | 16 | 75 | Colorless Oil |
Applications in Drug Development and Medicinal Chemistry
The molecular scaffolds produced using this methodology are highly valuable in pharmaceutical research.
-
Prodrug Design: Carbamates are frequently used as prodrug linkers for alcohols and phenols to enhance bioavailability and protect the active drug from first-pass metabolism.[2][10] The secondary functionality introduced via the chloride can be used to attach solubilizing groups or targeting moieties.
-
Linker Technology: The bifunctional nature of the core scaffold is ideal for creating linkers used in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where precise spacing and functionality are critical.
-
Bioactive Scaffolds: The carbamate group itself is a key pharmacophore in numerous approved drugs, including the anti-Alzheimer's agent Rivastigmine and several anti-cancer agents.[11][12] This synthetic route provides rapid access to novel carbamate derivatives for screening as potential therapeutic agents.
Conclusion
3-Isocyanato-3-methylbutyl chloride is a powerful and versatile reagent that enables a modular and efficient approach to the synthesis of complex functionalized carbamates. By understanding the differential reactivity of its isocyanate and chloride groups, researchers can execute a logical and predictable two-step workflow to generate diverse libraries of compounds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this reagent in drug discovery, process development, and the broader field of medicinal chemistry.
References
-
Baker, J.W.; Gaunt, J. The Mechanism of the Reaction of Aryl Isocyanates with Alcohols and Amines. Journal of the Chemical Society (Resumed). 1947 , 947-950. [Link]
-
Bacaloglu, R.; Cotarca, L. et al. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie. 1988 , 330(4), 567-574. [Link]
-
Vargáné, E. et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. 2019 , 24(18), 3394. [Link]
-
Bernier, J. L. et al. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. 2021 , 11(17), 10838-10847. [Link]
-
Mach, P. M. et al. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. 2009 . [Link]
-
Yilmaz, I. et al. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. 2022 . [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Dyer, E. et al. Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society. 1956 , 78(16), 4091-4094. [Link]
-
Issidorides, C. H. A Kinetic Study of the Reaction between Phenyl Isocyanate and Aniline in Benzene. AUB ScholarWorks. 1960 . [Link]
-
ResearchGate. Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? 2013 . [Link]
-
Ray, S.; Chaturvedi, D. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future. 2004 . [Link]
-
Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015 , 58(7), 2895-2940. [Link]
-
Ray, S.; Chaturvedi, D. Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Drugs of the Future. 2004 , 29(6), 559. [Link]
-
Li, G. et al. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. 2024 , 14, 19853-19857. [Link]
-
Guillarme, S. et al. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. International Journal of Environmental Analytical Chemistry. 2006 , 86(1-2), 1-13. [Link]
-
Tihana, G. et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. 2021 , 72(2), 81-100. [Link]
-
Bansagi, J. et al. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. 2022 , 87(17), 11329-11349. [Link]
-
Gayke, M. et al. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. 2022 , 7(40), 35848-35858. [Link]
-
Ichikawa, Y. et al. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett. 2010 , 2010(12), 1815-1818. [Link]
-
Quora. I am studying nucleophilic reactions and came upon an isocyanate reaction. Why is that the N=C bond breaks in the first step, rather than the C=O bond? 2021 . [Link]
-
Shenvi, R. A. et al. Nucleophilic Isocyanation. Accounts of Chemical Research. 2020 , 53(4), 867-880. [Link]
-
Chemistry Stack Exchange. How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution? 2016 . [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 1-Chloro-3-isocyanato-3-methylbutane during storage
Technical Support Center: Stability & Storage of 1-Chloro-3-isocyanato-3-methylbutane
Current Status: Operational Ticket ID: NCO-STAB-001 Priority: Critical (Irreversible Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Group
Executive Summary
You are handling 1-Chloro-3-isocyanato-3-methylbutane (Structure:
Unlike common primary isocyanates, this molecule possesses a unique dual-threat degradation pathway. Its storage stability is compromised not just by standard hydrolysis (urea formation), but by the risk of intramolecular cyclization triggered by moisture.
This guide replaces standard "cool and dry" advice with a rigorous, mechanism-based preservation protocol.
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, you must understand the enemy. Storage failure is driven by the interaction between the Isocyanate group (-NCO) and adventitious water.
The "Trojan Horse" Mechanism
While most researchers fear Urea formation (white crust), this specific molecule risks a secondary degradation into a cyclic amine due to the presence of the
-
Step 1 (Hydrolysis): Moisture attacks the isocyanate to form a carbamic acid, which decarboxylates to a primary amine.
-
Step 2 (The Hidden Risk): The newly formed amine is positioned 3 carbons away from the Chlorine leaving group. This is the perfect geometry for intramolecular nucleophilic substitution , potentially forming a pyrrolidine derivative (cyclic amine) and HCl.
Visualizing the Threat:
Figure 1: The dual degradation pathway. Note that the "Cyclic Impurity" path is specific to this gamma-chloro structure, making moisture control doubly critical.
Module 2: The "Inert Barrier" Storage Protocol
Do not rely on manufacturer packaging once opened. Implement this Self-Validating Storage System .
The Vessel & Atmosphere
| Component | Specification | Scientific Rationale |
| Primary Container | Amber Glass (Borosilicate) | Blocks UV; inert to halogenated alkyls. Avoid plastics which may leach moisture. |
| Headspace Gas | Argon (Ar) | Ar is heavier than air and forms a "blanket" over the liquid surface. Nitrogen ( |
| Closure System | Teflon (PTFE) lined cap + Parafilm | PTFE prevents plasticizer leaching. Parafilm acts as a secondary humidity barrier. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing both hydrolysis and cyclization rates. |
The "Desiccator-in-Freezer" Technique
For long-term storage (>1 month), placing the vial in the fridge is insufficient due to condensation cycles.
-
Step A: Place the tightly sealed vial inside a secondary jar (e.g., a wide-mouth canning jar).
-
Step B: Fill the void space of the secondary jar with Activated 4Å Molecular Sieves .
-
Step C: Seal the secondary jar.
-
Result: The sieves scavenge any moisture that permeates the outer jar before it can reach the primary vial.
CRITICAL WARNING: Never place molecular sieves directly into the liquid isocyanate. The basicity of the sieves can catalyze polymerization or degradation of the alkyl chloride.
Module 3: Troubleshooting & FAQs
Q1: I see a white crust around the cap. Is the bulk material ruined?
-
Diagnosis: This is polyurea, formed by reaction with atmospheric moisture.
-
Action: Do not shake. The urea is insoluble. Carefully decant the clear liquid into a fresh, dry, Argon-purged vial.
-
Verification: Perform a purity check (see Module 4) before using in critical synthesis.
Q2: The septum popped off/The vial is pressurized.
-
Diagnosis:
generation from hydrolysis (see Figure 1). -
Action: The material has likely degraded significantly.
-
Risk: If pressure is high, a significant portion of the NCO groups have converted to amines/ureas. Discard the batch.
Q3: Can I use a plastic syringe to transfer it?
-
Guidance: Only for immediate transfer (<30 seconds).
-
Reasoning: Isocyanates can extract moisture from the plastic matrix of polypropylene syringes. For precise dosing, use glass gastight syringes or oven-dried glass pipettes.
Q4: The liquid has turned slightly yellow.
-
Diagnosis: Likely trace oxidation or formation of the cyclic amine impurity (pyrrolidine derivative) mentioned in Module 1.
-
Action: Distillation is required to restore high purity.
Module 4: Validation Protocols (Quality Control)
Before committing this reagent to a high-value synthesis, validate its activity.
Standard Purity Assay (ASTM D2572 Adaptation)
This method quantifies the remaining -NCO groups via back-titration.
-
Reagents: 0.1N Dibutylamine (DBA) in dry toluene; 0.1N HCl; Isopropanol.
-
Workflow:
-
Dissolve a weighed sample of 1-Chloro-3-isocyanato-3-methylbutane in dry toluene.
-
Add excess DBA solution. (The DBA reacts rapidly with NCO to form a soluble urea).
-
Wait 15 minutes.
-
Back-titrate the unreacted DBA with HCl using bromophenol blue indicator.
-
-
Calculation:
- = Blank titration volume (mL)
- = Sample titration volume (mL)
- = Normality of HCl
- = Sample weight (g)
Module 5: Emergency & Safety
-
Spill Cleanup: Do not wipe with dry paper. Use "Decontamination Solution" (90% Water, 8% Aqueous Ammonia, 2% Liquid Detergent). The ammonia reacts with the isocyanate to form harmless urea derivatives rapidly.
-
Exposure: This molecule combines the respiratory sensitization of isocyanates with the potential alkylating properties of alkyl chlorides. Use a fume hood and double-glove (Nitrile + Laminate).
References
-
ASTM International. (2019).[1] ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.[Link]
-
Covestro. (2020). Diisocyanates: Safe Handling and Storage Guidelines. (General principles of isocyanate moisture sensitivity applied to aliphatic variants). [Link]
-
Six, C., & Richter, F. (2003). Isocyanates, Organic.[2] In Ullmann's Encyclopedia of Industrial Chemistry. (Mechanistic details on hydrolysis and urea formation). [Link]
Sources
Technical Support Center: Minimizing Urea Byproducts in Carbamate Synthesis
This guide serves as a technical support resource for researchers encountering urea byproduct formation during carbamate synthesis. It is structured to provide mechanistic insight followed by actionable, protocol-level solutions.
Topic: Strategies for High-Purity Carbamate Synthesis (Urea Suppression) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2026)
Executive Summary: The Carbamate-Urea Dilemma
In the synthesis of carbamates (urethanes), the formation of thermodynamically stable urea byproducts is the most common failure mode. This occurs because the electrophilic carbonyl species (isocyanate, carbamoylimidazole, or chloroformate) often reacts faster with the highly nucleophilic amine (to form urea) than with the intended alcohol, or reacts with trace moisture to generate a symmetric urea cascade.
This guide addresses the three most common synthetic routes: Isocyanate Addition , CDI-Mediated Coupling , and Phosgene/Triphosgene Activation .
Part 1: Diagnostic & Mechanistic Q&A
Q1: Why is urea forming even when I use stoichiometric equivalents? A: Urea formation is rarely a stoichiometry issue; it is a kinetic competition issue.
-
Mechanism A (Hydrolysis): If you are using isocyanates (or generating them in situ via Curtius/Hofmann), trace water hydrolyzes the isocyanate to a carbamic acid, which spontaneously decarboxylates to form a primary amine. This new amine is more nucleophilic than water and immediately attacks the remaining isocyanate to form a symmetric urea.
-
Mechanism B (CDI Routes): If you activate the amine with Carbonyldiimidazole (CDI) first, you form a carbamoylimidazole. If the subsequent alcohol addition is slow or the alcohol is sterically hindered, the carbamoylimidazole can react with any unreacted amine (or hydrolyzed amine) to form urea.
Q2: How do I distinguish between the desired carbamate and the urea byproduct? A: They are often difficult to separate by flash chromatography due to similar polarities. Use this rapid diagnostic table:
| Feature | Carbamate (Target) | Urea (Byproduct) | Diagnostic Note |
| IR (C=O[1] Stretch) | 1700–1740 cm⁻¹ | 1630–1660 cm⁻¹ | Urea C=O is significantly lower due to greater resonance donation from two nitrogens. |
| ¹H NMR (NH) | Broad singlet, often exchangeable. | Broad doublet (if coupled to CH) or singlet. | Urea NH protons are typically further downfield (δ 5.0–7.0) than carbamate NH.[2] |
| ¹³C NMR (C=O) | δ 153–158 ppm | δ 155–160 ppm | Often too close to be definitive; rely on IR or Mass Spec. |
| Solubility | Soluble in DCM, EtOAc. | Poor solubility in non-polar solvents. | Urea often precipitates as a white solid in DCM/Hexane mixtures. |
Part 2: Visualizing the Failure Pathways
The following diagram illustrates the "Danger Zones" where urea formation occurs during standard synthesis workflows.
Figure 1: Kinetic competition between alcohol attack (Carbamate) and water/amine attack (Urea).
Part 3: Reagent-Specific Troubleshooting Protocols
Scenario A: The CDI Route (Carbonyldiimidazole)
The Problem: You are coupling an amine and an alcohol using CDI, but getting urea. The Fix: You are likely activating the amine first. You must switch to activating the alcohol.
Protocol 1: The "Alcohol-First" Activation (Gold Standard) Rationale: Alkoxycarbonyl imidazoles (formed from Alcohol + CDI) are less reactive toward dimerization than carbamoyl imidazoles.
-
Activation:
-
Dissolve Alcohol (1.0 equiv) in anhydrous DCM or THF under inert atmosphere (N₂/Ar).
-
Add CDI (1.1 equiv) in one portion.[3]
-
Stir at RT for 1–2 hours. Monitor by TLC (the alcohol spot should disappear).
-
Checkpoint: If the alcohol is secondary or tertiary, you may need to heat to 40°C or add a catalytic amount of DBU.
-
-
Coupling:
-
Once activation is complete, add the Amine (1.0–1.2 equiv) .
-
Crucial Step: If using an amine salt (e.g., HCl salt), add DIPEA (2.5 equiv) simultaneously to free the base.
-
Stir at RT overnight.
-
-
Purification:
-
Wash with 1M HCl (removes imidazole byproduct and unreacted amine).
-
Wash with Sat. NaHCO₃ (removes unreacted acid/CDI byproducts).
-
Common Pitfall: If you must activate the amine first (e.g., the alcohol is precious), you must use inverse addition : Add the activated amine solution slowly into a solution of the alcohol and a strong base (like NaH or DBU) to ensure the alcohol is always in excess.
Scenario B: The Isocyanate Route
The Problem: You are adding an alcohol to a commercial isocyanate, but white precipitate (urea) forms. The Fix: Moisture control and catalyst selection.
Protocol 2: Catalytic Urethane Formation
-
Drying: Dry the solvent (DCM/Toluene) over molecular sieves (3Å or 4Å) for 24 hours. Isocyanates are notoriously sensitive to "wet" solvents.
-
Setup:
-
Dissolve Isocyanate (1.0 equiv) in dry solvent.
-
Add Alcohol (1.1 equiv) .
-
-
Catalysis:
-
Add DBTL (Dibutyltin Dilaurate) : 1–5 mol%.
-
Alternative (Metal-Free): Use DMAP (10 mol%) or DBU (5 mol%).
-
-
Temperature:
-
Heat to 40–60°C. Higher temperatures favor the desired carbamate formation over the urea byproduct (which is often kinetically favored at lower temps if moisture is present).
-
Scenario C: Triphosgene / Phosgene
The Problem: Using triphosgene to link an amine and alcohol results in symmetric urea (R-NH-CO-NH-R). The Fix: The "Chloroformate Stop". You must ensure the intermediate chloroformate is fully formed before the amine sees it.
Protocol 3: The Stepwise Chloroformate Method
-
Step 1 (Chloroformate Synthesis):
-
Dissolve Triphosgene (0.34 equiv) in DCM at 0°C.
-
Add Pyridine (or DIPEA) (1.0 equiv).
-
Add Alcohol (1.0 equiv) slowly dropwise.
-
Wait: Stir for 30–60 mins at 0°C. Verify chloroformate formation by taking an aliquot, quenching with excess methanol, and checking for the methyl carbonate by LCMS/TLC.
-
-
Step 2 (Carbamate Formation):
-
Only after Step 1 is complete, add the Amine (1.0 equiv) mixed with Base (1.0 equiv) .
-
Add this mixture slowly to the chloroformate solution.
-
Why? If you add the chloroformate to the amine, the local high concentration of amine will double-attack the carbonyl, forming urea. Always add Amine to Chloroformate.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision tree for identifying the root cause of urea formation.
References
-
Mechanism of Urea Formation: Common Organic Chemistry. "Urea Formation - Common Conditions & Mechanisms." Available at: [Link]
-
CDI Reagent Order: Organic Syntheses. "N,N'-Carbonyldiimidazole-Mediated Synthesis of Carbamates." (Discusses the importance of order of addition to avoid symmetric urea). Available at: [Link]
-
Isocyanate Hydrolysis & Urea: ACS Omega. "How To Get Isocyanate? - Side Reactions and Hydrolysis." Available at: [Link]
-
Curtius Rearrangement & Urea: National Institutes of Health (PMC). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." Available at: [Link]
-
Analytical Differentiation (IR/NMR): Doc Brown's Chemistry. "Infrared and NMR Spectra of Urea Derivatives." Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of the Isocyanate Peak at 2270 cm⁻¹
Introduction: The Critical Role of the Isocyanate Functional Group
In the realm of polymer chemistry, particularly in the synthesis of polyurethanes, the isocyanate (-N=C=O) functional group is of paramount importance. Its high reactivity with nucleophiles containing active hydrogen, such as alcohols, amines, and water, is the cornerstone of polyurethane chemistry, leading to the formation of urethane linkages. This chemistry is integral to a vast array of materials, including foams, adhesives, coatings, and elastomers.[1][2]
The unreacted isocyanate content is a critical quality parameter.[3][4] Incomplete reaction can compromise the mechanical properties and long-term stability of the final product. Furthermore, residual isocyanates, particularly volatile monomers, pose significant health risks, including respiratory sensitization and asthma.[1][5] Consequently, regulatory bodies worldwide, such as the European Union and the United States Environmental Protection Agency (EPA), have implemented stringent regulations on the maximum allowable concentration of unreacted isocyanates in consumer and industrial products.[6][7] This necessitates robust, accurate, and efficient analytical methods for their quantification.
Fourier Transform Infrared (FT-IR) spectroscopy has emerged as an ideal tool for this purpose. It is a rapid, non-destructive technique that provides real-time insights into the chemical processes occurring during polymerization.[8]
The Spectroscopic Signature: The Isocyanate Peak at ~2270 cm⁻¹
The defining characteristic of an isocyanate in an FT-IR spectrum is a strong, sharp absorption band located in the region of 2250-2275 cm⁻¹.[9] This peak arises from the asymmetric stretching vibration of the -N=C=O group.[7] Its appearance in a relatively "clean" part of the mid-infrared spectrum, where few other functional groups absorb, makes it an excellent target for both qualitative identification and quantitative analysis.[6][7]
The precise position of this peak is influenced by the molecular environment. Aromatic isocyanates typically exhibit this peak at a slightly lower wavenumber (around 2268 cm⁻¹) compared to their aliphatic counterparts. The disappearance of this peak during a reaction is a direct indication of the consumption of isocyanate groups and the formation of urethane linkages. This is often accompanied by the appearance of new peaks, such as the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretch near 1700 cm⁻¹.[10][11]
Comparative Analysis of Isocyanate Quantification Methods
While FT-IR is a powerful tool, it is essential to understand its performance in the context of other established analytical techniques for isocyanate determination.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| FT-IR Spectroscopy | Vibrational absorption of the -N=C=O group. | Rapid, non-destructive, real-time monitoring, versatile for various sample types.[8] | Requires calibration for quantification, potential for matrix interference. | In-situ reaction monitoring,[8] quality control of prepolymers and finished products. |
| Titration (e.g., ASTM D2572) | Reaction with excess di-n-butylamine and back-titration of unreacted amine.[12][13] | High accuracy and precision, established standard method.[14] | Destructive, time-consuming, potential for interference from other acidic/basic species.[12] | Determination of NCO content in raw materials and prepolymers.[14][15] |
| Chromatography (GC/HPLC) | Separation of isocyanates (often after derivatization) followed by detection.[1][12][16][17] | High sensitivity and selectivity, can speciate different isocyanates.[17] | Destructive, often requires complex sample preparation (derivatization).[12][16] | Environmental and workplace air monitoring,[2][5] analysis of trace residuals. |
For process monitoring and quality control where speed and real-time data are critical, FT-IR often provides the most practical solution.[8]
Experimental Protocol: Quantitative Analysis of Residual Isocyanate by Transmission FT-IR
This protocol outlines a validated method for quantifying the weight percent (wt%) of unreacted isocyanate in a liquid sample, such as a polyurethane prepolymer or adhesive, using transmission FT-IR and a calibration curve based on the Beer-Lambert law.
Workflow for Quantitative FT-IR Analysis
Caption: Workflow for quantitative FT-IR analysis of isocyanates.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of a known isocyanate in an IR-transparent solvent (e.g., anhydrous toluene or a suitable oil matrix).
-
The concentrations should bracket the expected concentration range of the unknown samples, for instance, from 0.1 wt% to 1.5 wt%.[7]
-
-
Instrumentation and Data Acquisition:
-
Use an FT-IR spectrometer equipped with a liquid transmission cell (e.g., a Pearl™ liquid transmission accessory with a 100 µm pathlength Oyster cell).[7]
-
Acquire a background spectrum using the pure solvent.
-
Record the spectrum of each calibration standard and the unknown sample under identical conditions (e.g., 8 scans at 4 cm⁻¹ resolution).
-
-
Data Analysis and Calibration:
-
For each spectrum, baseline correct the region around the isocyanate peak (e.g., from 2300 cm⁻¹ to 2200 cm⁻¹).
-
Measure the height or area of the isocyanate peak at ~2270 cm⁻¹.[6]
-
Plot the peak absorbance (or area) against the known concentration of the standards.
-
Perform a linear regression analysis on the data. A coefficient of determination (R²) value greater than 0.99 indicates a good linear fit.[6]
-
-
Quantification of the Unknown:
-
Measure the absorbance of the isocyanate peak in the unknown sample's spectrum using the same data processing parameters.
-
Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the unknown sample.
-
System Validation and Trustworthiness
To ensure the integrity of the results, the following validation steps are crucial:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the standard deviation of the blank and the slope of the calibration curve. For example, a study using a 100 µm pathlength cell determined an LOD of 0.05 wt% and an LOQ of 0.17 wt%.[6]
-
Spiking and Recovery: Analyze a sample before and after adding a known amount of isocyanate standard. A high percent recovery validates the method's accuracy in the sample matrix.
-
Comparison with a Reference Method: Analyze a set of samples by both FT-IR and a standard titration method (e.g., ASTM D2572) to confirm the correlation between the two techniques.[15]
Case Study: Real-Time Monitoring of a Polyurethane Curing Reaction
FT-IR is exceptionally well-suited for monitoring the kinetics of polyurethane formation in real-time.[18] By tracking the disappearance of the isocyanate peak and the appearance of urethane-related peaks, one can gain a detailed understanding of the reaction progress.
Experimental Progression of Polyurethane Curing
Caption: FT-IR spectral changes during polyurethane curing.
By plotting the normalized absorbance of the isocyanate peak at 2270 cm⁻¹ against time, a kinetic profile of the reaction can be generated. This allows for the precise determination of the reaction endpoint, ensuring that the final product meets the required specifications for residual isocyanate content.[11]
Conclusion
The analysis of the isocyanate peak at ~2270 cm⁻¹ by FT-IR spectroscopy is a cornerstone of quality control and process monitoring in the polyurethane industry. Its ability to provide rapid, reliable, and real-time quantitative data makes it an indispensable tool for researchers and drug development professionals. When supported by a robust experimental design and proper validation against established methods, FT-IR analysis ensures product quality, safety, and regulatory compliance.
References
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.).
- Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist.
- Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024, July 2). AZoM.
- Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd.
- Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014, December 9). AZoM.
- Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. (n.d.). LCGC International.
- Isocyanate Sampling and Analysis. (n.d.). IOM World.
- FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. (2024, August 3). IPV.
- Isocyanate Measurement Methods - ISO Standardization. (n.d.). ASTM Digital Library.
- Time-Based FT-IR Analysis of Curing of Polyurethanes. (n.d.). Thermo Fisher Scientific.
- Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. (2024, August 3). PubMed.
- NCO (Isocyanate) Method via ASTM D2572. (n.d.). Hanna Instruments.
- FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. (2026, January 25). ResearchGate.
- Detailed analysis of curing reactions of polyurethane resins using the Rheonaut technology for simultaneous rheometry and FTIR. (n.d.). Thermo Fisher Scientific.
- Automatic Potentiometric Titration for the Fabrication of Plastics. (2019, August 21). News-Medical.net.
- FT-IR spectra of C10, C20, CO-IH, C10-IH, C20-IH and IPDI-HEA. (n.d.). ResearchGate.
- Ludwig, B. W., & Urban, M. W. (1996, June). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. CoatingsTech.
- Control Residual Isocyanates in Polyurethane Polymerizations. (n.d.). Manufacturing.net.
- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate.
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (2006, March 29). CDC Stacks.
- Acid value, hydroxyl value, and isocyanates in raw materials for the fabrication of plastics. (n.d.). Metrohm.
- Quality Control of Isocyanates. (n.d.). Metrohm.
- Isocyanate and Polyol ASTM Test Methods. (n.d.). SprayFoam Magazine.
- A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate. (2019, June 13). MDPI.
- Isocyanates Sampling. (n.d.). Insight IH Consulting LLC.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iom-world.org [iom-world.org]
- 3. news-medical.net [news-medical.net]
- 4. metrohm.com [metrohm.com]
- 5. Isocyanates Sampling, Isocyanates Assessment: Insight IH Consulting [insightihconsulting.com]
- 6. azom.com [azom.com]
- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. paint.org [paint.org]
- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pages.hannainst.com [pages.hannainst.com]
- 14. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 15. manufacturing.net [manufacturing.net]
- 16. epa.gov [epa.gov]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC Method Development for Chloro-Isocyanate Impurity Detection
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. A critical aspect of this is the accurate detection and quantification of potentially reactive and toxic impurities. Chloro-isocyanates, a class of highly reactive compounds, can be present as impurities in active pharmaceutical ingredients (APIs) or their intermediates, posing a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of methodologies for detecting these impurities, with a focus on developing a robust High-Performance Liquid Chromatography (HPLC) method.
The Challenge of Analyzing Chloro-Isocyanate Impurities
The primary difficulty in analyzing chloro-isocyanate impurities lies in their inherent reactivity and instability. The isocyanate group (-N=C=O) readily reacts with nucleophiles such as water, alcohols, and amines.[1] This reactivity makes direct analysis problematic, as the impurities can degrade during sample preparation and analysis, leading to inaccurate quantification.[1] Therefore, a successful analytical method must stabilize the analyte of interest.
Furthermore, the low concentrations at which these impurities may be present necessitate a highly sensitive and selective analytical technique. The complexity of the sample matrix in pharmaceutical formulations can also introduce interferences, making it difficult to achieve clean chromatographic separation and accurate detection.[2][3]
HPLC Method Development: A Derivatization-Based Approach
Given the challenges, the most effective and widely adopted strategy for the HPLC analysis of isocyanates is derivatization.[1] This process involves reacting the isocyanate group with a suitable reagent to form a stable, readily detectable derivative.[4]
The Logic of Derivatization
The core principle of derivatization in this context is to transform the unstable isocyanate into a stable urea or urethane derivative that is amenable to chromatographic analysis. A successful derivatizing reagent should:
-
React rapidly and completely with the isocyanate group.[5]
-
Form a single, stable derivative.
-
Possess a strong chromophore or fluorophore for sensitive detection.[1][4]
-
The resulting derivative should have good chromatographic properties.
The workflow for developing a derivatization-based HPLC method for chloro-isocyanate impurities can be visualized as follows:
Caption: Workflow for HPLC method development for chloro-isocyanate impurities.
Experimental Protocol: HPLC Method for Chloro-Isocyanate Impurities
This protocol outlines a robust starting point for method development. Optimization will be necessary based on the specific chloro-isocyanate impurity and sample matrix.
1. Selection of Derivatizing Reagent:
-
1-(2-pyridyl)piperazine (1-2PP) is a widely used and commercially available reagent that forms highly stable urea derivatives with isocyanates.[6] These derivatives exhibit strong UV absorbance, allowing for sensitive detection.[1]
2. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing the suspected chloro-isocyanate impurity.
-
Dissolve the sample in a dry, aprotic solvent (e.g., acetonitrile or toluene).
-
Prepare a solution of 1-2PP in the same solvent.
-
Add an excess of the 1-2PP solution to the sample solution to ensure complete derivatization.
-
Allow the reaction to proceed at room temperature for a predetermined time (e.g., 30 minutes) to ensure complete conversion.
3. HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the relatively nonpolar urea derivatives.[7][8] |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 6.2) | Buffering the mobile phase can improve peak shape and reproducibility.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. | A gradient is often necessary to elute all impurities with good resolution within a reasonable runtime.[2][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Should be optimized based on sample concentration and sensitivity requirements. |
| Detector | UV at 254 nm | The pyridine ring in the 1-2PP derivative provides strong absorbance at this wavelength. A fluorescence detector can be used for even higher sensitivity with appropriate derivatizing agents.[1][9] |
4. Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparison with Alternative Analytical Techniques
While HPLC with derivatization is a powerful technique, other methods can also be considered. The choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the impurity.
| Technique | Principle | Advantages | Disadvantages |
| HPLC with Derivatization | Chemical modification of the analyte to a stable, detectable derivative followed by chromatographic separation.[4] | High sensitivity and selectivity, applicable to a wide range of isocyanates, robust and well-established methods available.[1][10] | Indirect method, requires careful control of the derivatization reaction, can be time-consuming.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[12][13] | High separation efficiency for volatile compounds, provides structural information from mass spectra.[14] | Not suitable for non-volatile or thermally unstable compounds, chloro-isocyanates may require derivatization to improve volatility and stability.[12][15] |
| Capillary Zone Electrophoresis (CZE) | Separation of ions in a capillary based on their electrophoretic mobility. | High separation efficiency, low sample and reagent consumption. | Can have issues with repeatability, the capillary can degrade with some derivatizing agents.[1] |
| Direct UV-Visible Spectrophotometry | Measurement of light absorption by the sample. | Simple and readily available instrumentation. | Low sensitivity and selectivity for isocyanates, not suitable for complex mixtures.[1] |
Conclusion
The development of a robust and reliable analytical method for the detection of chloro-isocyanate impurities is critical for ensuring the quality and safety of pharmaceutical products. An HPLC method based on pre-column derivatization with a reagent such as 1-(2-pyridyl)piperazine offers a sensitive, selective, and reliable approach. While alternative techniques like GC-MS have their merits, the versatility and established nature of HPLC make it the preferred choice for routine quality control of these challenging impurities. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate a method tailored to their specific needs, ultimately contributing to the production of safer medicines.
References
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27243–27257. [Link]
-
Streicher, R. P., Arnold, J. E., Ernst, M. K., & Cooper, C. V. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. American Industrial Hygiene Association Journal, 57(10), 905–913. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved February 12, 2026, from [Link]
-
US EPA. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved February 12, 2026, from [Link]
-
Prajapati, A., & Prajapati, R. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 6(9), 3649-3661. [Link]
-
Fent, K. W., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 12(8), 533-546. [Link]
-
Bello, A., et al. (2016). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1441, 54-62. [Link]
-
US EPA. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved February 12, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved February 12, 2026, from [Link]
-
Ghassemi, A., et al. (2018). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes, 6(10), 195. [Link]
-
Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved February 12, 2026, from [Link]
-
Kim, Y., & Kim, K. (1994). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. Journal of Korean Society of Occupational and Environmental Hygiene, 4(2), 146-156. [Link]
-
International Journal of Creative Research Thoughts. (2023). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved February 12, 2026, from [Link]
-
GMI, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved February 12, 2026, from [Link]
-
Chromatography Today. (2022). HPLC vs GC - A Beginner's Guide. Retrieved February 12, 2026, from [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved February 12, 2026, from [Link]
-
AZO Materials. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved February 12, 2026, from [Link]
-
Bližňáková, Z., et al. (2017). Determination of Isocyanates in Workplace Atmosphere by HPLC. Nova Biotechnologica et Chimica, 16(1), 25-33. [Link]
-
Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. Retrieved February 12, 2026, from [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology, 47(12). [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved February 12, 2026, from [Link]
Sources
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
- 3. lcms.cz [lcms.cz]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 7. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. epa.gov [epa.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 15. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Benchmarking 1-Chloro-3-isocyanato-3-methylbutane Against Standard Isocyanate Linkers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the critical choice of a chemical linker.[1] Isocyanate-based linkers offer a robust method for covalently attaching payloads to biomolecules through the formation of highly stable urea bonds with primary amines, such as the lysine residues on proteins.[2][3] This guide provides an in-depth comparison of a novel, dual-functional linker, 1-Chloro-3-isocyanato-3-methylbutane, against traditional monofunctional isocyanate linkers. We will explore the mechanistic nuances of their reactivity, present detailed protocols for head-to-head experimental benchmarking, and offer guidance on selecting the optimal linker for specific research and development applications. The core objective is to equip scientists with the foundational knowledge and practical methodologies required to validate and select the most appropriate conjugation chemistry for their therapeutic or diagnostic platforms.
Introduction to Isocyanate Linkers in Bioconjugation
Isocyanates (R-N=C=O) are a class of highly reactive electrophilic compounds that readily form covalent bonds with a variety of nucleophiles.[4] In the context of bioconjugation, their most significant reaction is with the primary amine groups of lysine residues on proteins, which yields an exceptionally stable urea linkage.[2][3][5] This stability is a paramount requirement for linkers in applications like ADCs, where premature cleavage of the payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[1][6][7][8]
The choice of linker extends beyond mere stability; it influences the conjugate's solubility, stoichiometry (drug-to-antibody ratio, or DAR), and potential for aggregation.[9][10] While many linker technologies exist, isocyanates provide a direct and efficient conjugation strategy, forming a bond that is resistant to enzymatic and chemical degradation under physiological conditions.[11][12] This guide focuses on comparing the unique properties of 1-Chloro-3-isocyanato-3-methylbutane with those of more conventional, standard isocyanate linkers.
Profiling the Linkers: Structure and Predicted Reactivity
The performance of a linker is intrinsically tied to its chemical structure. Here, we analyze the structural features of our challenger and a representative standard linker to predict their behavior in conjugation reactions.
The Challenger: 1-Chloro-3-isocyanato-3-methylbutane
This molecule presents a compelling set of features for advanced bioconjugation strategies. It is a heterobifunctional linker, containing two distinct reactive sites:
-
A Tertiary Isocyanate Group: The isocyanate is attached to a tertiary carbon. This steric hindrance is expected to modulate its reactivity, potentially slowing the reaction rate compared to primary or secondary isocyanates. This can be advantageous for achieving greater control and selectivity in the conjugation process.
-
A Primary Alkyl Chloride Group: The chloro group at the opposite end of the molecule provides a secondary, orthogonal handle for subsequent chemical modifications via nucleophilic substitution.[13]
This dual-functionality allows for a two-stage conjugation strategy, where a biomolecule can be linked via the isocyanate, and a second molecule (e.g., a fluorescent tag, a PEG chain for solubility, or a different payload) can be attached via the chloride.
The Standard: Simple Aliphatic Isocyanates (e.g., Isocyanatoethane)
For our comparison, we will consider simple monofunctional aliphatic isocyanates like isocyanatoethane or hexyl isocyanate as the standard. These linkers are characterized by:
-
A Primary or Secondary Isocyanate Group: These are generally more reactive than tertiary isocyanates due to lower steric hindrance.[14] This high reactivity can lead to very rapid conjugation but may be harder to control, potentially leading to a wider distribution of DARs or non-specific reactions if not carefully managed.
-
Monofunctionality: These linkers serve the single purpose of connecting a payload to a biomolecule.
Caption: Chemical structures of the bifunctional challenger and a standard linker.
Head-to-Head Comparison: A Mechanistic and Performance Analysis
The functional differences between these linkers dictate their utility in various applications. The following sections break down their key performance attributes based on established chemical principles.
Reactivity Profile and Control
The core reaction for both linkers is the nucleophilic attack of a primary amine on the electrophilic carbon of the isocyanate group. This forms a stable urea bond.
Caption: Reaction mechanism of an isocyanate with a protein's primary amine.
-
Standard Linkers: The high reactivity of primary/secondary isocyanates ensures a fast reaction. However, this can make it challenging to precisely control the DAR, and reactions must be carefully quenched to prevent over-conjugation or side reactions.
-
1-Chloro-3-isocyanato-3-methylbutane: The sterically hindered tertiary isocyanate is predicted to react more slowly. This offers a wider time window for the reaction, potentially allowing for finer control over the final DAR and leading to a more homogenous product. This is a critical aspect of process control in pharmaceutical manufacturing.
Stability of the Conjugate
The urea bond formed by both linker types is exceptionally stable under physiological conditions, making both suitable for applications requiring long-term stability in circulation.[12][15] The primary difference in stability relates not to the linkage itself, but to the overall conjugate design. The presence of the chloride handle on the challenger linker must be considered; if it is not used in a secondary reaction, it could potentially react with other nucleophiles in vivo, although the reactivity of alkyl chlorides under physiological conditions is relatively low.
Hydrophobicity and Solubility
Both linkers are aliphatic and will increase the hydrophobicity of the resulting bioconjugate. Excessive hydrophobicity is a known cause of protein aggregation, which can lead to loss of efficacy and potential immunogenicity.[10] The challenger linker is slightly more branched and compact, but the overall impact on hydrophobicity compared to a standard like isocyanatohexane is likely to be similar. This underscores the importance of experimental validation.
Table 1: Predicted Performance Comparison
| Feature | 1-Chloro-3-isocyanato-3-methylbutane | Standard Aliphatic Isocyanate Linkers | Rationale |
| Primary Reactive Group | Tertiary Isocyanate | Primary/Secondary Isocyanate | Structural difference dictates reactivity. |
| Reactivity Rate | Moderate to Slow | Fast | Steric hindrance on the tertiary isocyanate slows the reaction.[14] |
| Reaction Control | Potentially High | Moderate | Slower kinetics allow for more precise control and quenching. |
| Functionality | Heterobifunctional (Isocyanate + Chloride) | Monofunctional (Isocyanate) | Offers orthogonal conjugation capabilities.[13] |
| Linkage Stability | High (Urea Bond) | High (Urea Bond) | The urea bond is inherently stable.[12] |
| Potential for Aggregation | Moderate | Moderate | Both are aliphatic linkers that increase hydrophobicity. |
Experimental Benchmarking Protocols
To move from prediction to empirical data, a series of standardized experiments is required. The following protocols are designed as self-validating systems to objectively compare linker performance.
Experiment 1: Comparative Reactivity Assay with a Model Amine
Causality: Before proceeding to complex biomolecules, it is crucial to establish the intrinsic reactivity of each isocyanate. Using a simple model amine like benzylamine in a controlled organic solvent system isolates the chemical reaction from confounding factors like protein folding, pH, and buffer effects. Monitoring by High-Performance Liquid Chromatography (HPLC) provides precise, quantitative data on the rate of consumption of reactants and formation of the product.
Protocol:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of 1-Chloro-3-isocyanato-3-methylbutane, the standard isocyanate linker, and benzylamine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In separate HPLC vials at room temperature (25°C), combine 100 µL of the benzylamine solution with 100 µL of each isocyanate linker solution (final concentration: 5 mM each).
-
Start a timer immediately upon mixing.
-
-
Time-Course Analysis:
-
Inject 10 µL of each reaction mixture onto a C18 reverse-phase HPLC column at time points t = 0, 5, 15, 30, 60, and 120 minutes.
-
Use a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the disappearance of the benzylamine peak and the appearance of the urea product peak at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the percentage of benzylamine consumed at each time point for both linkers.
-
Plot the percentage of product formation versus time to determine the reaction kinetics.
-
Experiment 2: Conjugation to a Model Protein (Bovine Serum Albumin)
Causality: This experiment translates the findings from the model system to a biologically relevant context. Bovine Serum Albumin (BSA) is a robust, well-characterized protein with numerous surface-exposed lysine residues, making it an ideal model. The choice of a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) is critical to prevent the buffer from competing with the protein's amines.[10] Characterization by mass spectrometry (MALDI-TOF) provides a direct measure of the number of linkers attached to each protein, allowing for a precise comparison of conjugation efficiency and DAR distribution.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of BSA in sterile PBS (pH 7.4).
-
Prepare 100 mM stock solutions of each isocyanate linker in anhydrous dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
To 1 mL of the BSA solution, add a 10-fold molar excess of the isocyanate linker stock solution. Note: The optimal molar ratio should be determined empirically.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Remove the unreacted linker and organic solvent by buffer exchange into PBS using a desalting column (e.g., PD-10) or through dialysis.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Analyze the conjugate using MALDI-TOF mass spectrometry to determine the mass shift compared to unconjugated BSA. The mass shift will indicate the average number of linkers bound per BSA molecule (the DAR).
-
Run samples on SDS-PAGE to check for aggregation.
-
Caption: Experimental workflow for protein conjugation and characterization.
Table 2: Data Summary for Experimental Benchmarking
| Parameter | Experiment | 1-Chloro-3-isocyanato-3-methylbutane | Standard Isocyanate Linker |
| Time to 90% Completion | 1: Model Amine Reaction | [Experimental Data] | [Experimental Data] |
| Average DAR | 2: Protein Conjugation | [Experimental Data] | [Experimental Data] |
| DAR Distribution (Homogeneity) | 2: Protein Conjugation | [Experimental Data] | [Experimental Data] |
| % Aggregation | 2: Protein Conjugation | [Experimental Data] | [Experimental Data] |
Discussion and Application Guidance
The experimental data generated from these protocols will provide a solid foundation for linker selection.
-
When to Choose 1-Chloro-3-isocyanato-3-methylbutane:
-
Orthogonal Conjugation: This linker is the clear choice when a multi-functional conjugate is desired. For example, attaching a drug payload via the isocyanate and then using the chloride to add a PEG chain to improve pharmacokinetics.
-
High Process Control: In scenarios where a narrow DAR distribution is critical for the final product's consistency and regulatory approval, the slower, more controlled reaction of the tertiary isocyanate may be highly advantageous.
-
-
When to Choose a Standard Isocyanate Linker:
-
Simple, Rapid Conjugation: For applications where the goal is simply to attach one molecule to another with maximum efficiency and speed, and where a broader DAR distribution is acceptable, a standard linker is often sufficient and more cost-effective.
-
Screening Applications: In early-stage discovery, where rapid generation of various conjugates for initial testing is the priority, the faster kinetics of standard linkers can accelerate timelines.
-
Conclusion
1-Chloro-3-isocyanato-3-methylbutane represents a promising, versatile tool in the bioconjugation toolkit, offering a unique combination of a moderately reactive isocyanate for controlled conjugation and an orthogonal chloride handle for sequential modifications. While standard aliphatic isocyanates remain the workhorse for rapid and straightforward conjugations, the novel linker provides a pathway to more complex, precisely engineered bioconjugates. The decision between them is not a matter of which is "better," but which is best suited for the specific application at hand. The experimental protocols outlined in this guide provide a clear and objective framework for making that critical determination, ensuring that the choice is driven by robust scientific data rather than prediction alone.
References
- Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. PubMed.
- Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones.
- Relative reactivity's of various functional groups towards isocyanates.
- Isocyan
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
- Urea Formation. Polyurethanes science, technology, markets, and trends.
- A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers. Benchchem.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Pl
- Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Pl
- 1-Chloro-3-methylbutane. CymitQuimica.
- Urea formation via reaction of an isocyanate with an amine.
- Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Pl
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates.
- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC.
- Strategies for successful crosslinking and bioconjugation applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]
- 12. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 107-84-6: 1-Chloro-3-methylbutane | CymitQuimica [cymitquimica.com]
- 14. pcimag.com [pcimag.com]
- 15. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
A Comparative Guide to QC Standards for 1-Chloro-3-isocyanato-3-methylbutane Purity Assessment
For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. 1-Chloro-3-isocyanato-3-methylbutane, a highly reactive monofunctional isocyanate, serves as a critical building block in the synthesis of complex molecules, including novel pharmaceutical candidates. Its dual reactivity, stemming from the chloro and isocyanate moieties, makes it a versatile intermediate. However, this same reactivity presents a significant challenge for its accurate purity assessment. The isocyanate group is notoriously susceptible to hydrolysis and reaction with a plethora of nucleophiles, leading to rapid degradation and the formation of unwanted by-products.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of 1-Chloro-3-isocyanato-3-methylbutane. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate method for your specific laboratory and research context.
The Criticality of Purity: Potential Impurities and Their Impact
Before delving into analytical techniques, it is crucial to understand the landscape of potential impurities associated with 1-Chloro-3-isocyanato-3-methylbutane. These impurities can arise from the synthetic route or degradation over time. A common synthesis might involve the phosgenation of 3-chloro-3-methylbutan-1-amine.
Potential Impurities Include:
-
Starting Materials: Unreacted 3-chloro-3-methylbutan-1-amine.
-
Symmetrical Urea: Formed by the reaction of the product isocyanate with water, which hydrolyzes to the amine, followed by a reaction with another isocyanate molecule.
-
Carbamic Acid: An unstable intermediate from the reaction of the isocyanate with water.[1]
-
Polymeric Species: Self-polymerization or oligomerization of the isocyanate, particularly if catalyzed by impurities.
-
Hydrolysis Products: Reaction with atmospheric moisture can lead to the formation of the corresponding amine and carbon dioxide.[1]
The presence of these impurities can have profound consequences, leading to inaccurate stoichiometric calculations in subsequent reactions, the formation of unintended side products, and compromised purity of the final compound, ultimately impacting biological assay results and the overall integrity of the drug development process.
Comparative Analysis of QC Methodologies
The selection of a QC method is a balance of specificity, sensitivity, sample throughput, and available instrumentation. Here, we compare four orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity; excellent for identifying volatile impurities and confirming molecular weight. | The compound's reactivity can lead to degradation in the hot injector or on the column. | 98-99.9% |
| HPLC-UV | Separation based on polarity after derivatization of the isocyanate group. | High precision and robustness; suitable for quantifying non-volatile impurities like ureas. | Indirect analysis requiring a derivatization step, which adds complexity and potential for error. | 95-99.5% |
| FTIR | Measures the absorption of infrared light by specific molecular vibrations. | Rapid, non-destructive, and provides direct confirmation of the isocyanate functional group (-NCO). | Primarily qualitative or semi-quantitative; lower sensitivity for minor impurities. | >90% (for -NCO group presence) |
| qNMR | Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard. | Primary analytical method providing direct, highly accurate purity assessment without a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | 95-99.9% |
Decision Logic for Method Selection
Choosing the right analytical tool is paramount. The following decision tree illustrates a logical approach to selecting the most suitable QC method based on the analytical requirements.
Caption: Logical workflow for selecting the appropriate QC method.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique, designed as self-validating systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds. The key challenge with isocyanates is their thermal lability. Therefore, the protocol is optimized to minimize thermal stress.
Causality: A low-temperature injection and a fast oven ramp are employed to prevent the degradation of the analyte before it reaches the detector. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance for separating the target compound from potential impurities of varying polarities.
Caption: Step-by-step workflow for GC-MS purity analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Chloro-3-isocyanato-3-methylbutane into a vial.
-
Add 10.0 mL of anhydrous dichloromethane to dissolve the sample.
-
For quantitative analysis, add an internal standard (e.g., dodecane) of known concentration.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 180°C.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 50°C (hold for 2 min), ramp at 20°C/min to 250°C (hold for 5 min).
-
MS Transfer Line: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the main peak corresponding to 1-Chloro-3-isocyanato-3-methylbutane.
-
Analyze the mass spectrum of the main peak to confirm its identity. Expected fragmentation would involve the loss of Cl (m/z 35/37) and cleavage of the alkyl chain.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate purity based on the area percentage of the main peak relative to the total integrated peak area. For higher accuracy, use the internal standard method.
-
High-Performance Liquid Chromatography (HPLC-UV)
Due to the lack of a strong chromophore and high reactivity, direct HPLC analysis of isocyanates is challenging. A pre-column derivatization step is essential. The reaction with 1-(2-methoxyphenyl)piperazine (MOPP) yields a stable urea derivative with a strong UV absorbance.
Causality: MOPP is chosen as the derivatizing agent because it reacts quickly and specifically with the isocyanate group to form a highly UV-active and stable derivative, enabling sensitive detection. Reversed-phase chromatography is used to separate the relatively nonpolar derivative from polar impurities and excess reagent.
Caption: Step-by-step workflow for derivatization and HPLC analysis.
-
Derivatization:
-
Prepare a derivatizing solution of 0.1 mg/mL MOPP in anhydrous acetonitrile.
-
Accurately weigh approximately 5 mg of the isocyanate sample into a vial and dissolve in 10.0 mL of anhydrous acetonitrile.
-
Mix 1.0 mL of the sample solution with 1.0 mL of the MOPP solution.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 242 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the MOPP-derivatized 1-Chloro-3-isocyanato-3-methylbutane.
-
Calculate purity based on the area percentage of this peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent technique for the rapid confirmation of the isocyanate functional group, which has a very strong and characteristic absorption band.
Causality: The -N=C=O asymmetric stretching vibration appears in a region of the IR spectrum (around 2275-2250 cm⁻¹) that is typically free from other common functional group absorptions, making it a highly diagnostic peak.[2]
Caption: Workflow for rapid functional group confirmation by FTIR.
-
Sample Preparation:
-
Ensure the ATR crystal or salt plates (NaCl or KBr) are clean.
-
Apply a small drop of the neat liquid sample to create a thin film.
-
-
FTIR Parameters:
-
Method: Attenuated Total Reflectance (ATR) or transmission (thin film).
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
-
Data Analysis:
-
Confirm the presence of a strong, sharp absorption peak around 2270 cm⁻¹, characteristic of the -N=C=O stretch.[3][4]
-
The absence or diminished intensity of this peak indicates degradation or low purity.
-
Look for the appearance of broad peaks around 3300 cm⁻¹ (N-H stretch) and a strong peak around 1640 cm⁻¹ (urea C=O stretch), which would indicate the formation of urea by-products.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.
Causality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a stable, non-reactive internal standard with a known concentration and purity, the concentration and therefore the purity of the analyte can be determined with high accuracy.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Chloro-3-isocyanato-3-methylbutane
Executive Summary & Chemical Profile[1][2]
Immediate Action Required: Treat this compound as a high-hazard reactive intermediate . Unlike standard organic solvents, 1-Chloro-3-isocyanato-3-methylbutane possesses dual-hazard functionality: the isocyanate (-NCO) group acts as a potent sensitizer and pressure-generating reactive site, while the chloro-alkyl tail mandates segregation into halogenated waste streams to comply with RCRA and incineration protocols.
Chemical Safety Data Card
| Parameter | Specification | Critical Safety Note |
| Functional Class | Chloro-alkyl Isocyanate | Dual Hazard: Reactive + Halogenated |
| Primary Reactivity | Hydrolysis (Water sensitive) | Reacts with moisture to release CO₂ gas . DO NOT SEAL wet containers. |
| Toxicity Profile | Lachrymator, Sensitizer | Inhalation can cause irreversible respiratory sensitization. |
| Flash Point | Est. >60°C (Variable by purity) | Treat as combustible; avoid static discharge. |
| Waste Stream | HALOGENATED | Strictly prohibited from Non-Halogenated/General Organic waste streams. |
The "Why" Behind the Protocol (Mechanism of Action)
To ensure safety, you must understand the chemistry driving these procedures. We do not simply "bin" this chemical; we quench it.
-
The Pressure Hazard (Hydrolysis): Isocyanates react with water to form carbamic acid, which spontaneously decarboxylates into an amine and Carbon Dioxide (
). Operational Insight: If you place waste isocyanate into a sealed drum with residual moisture, the evolving can pressurize the vessel, causing a "bottle bomb" explosion. -
The Halogen Constraint: The chlorine atom on the butane backbone persists through neutralization. Operational Insight: Even after the isocyanate is neutralized to a urea or amine, the waste remains halogenated . It must be incinerated at high temperatures (
) with acid gas scrubbing. Disposing of this in a non-halogenated stream is a severe regulatory violation (RCRA) and damages standard incinerators.
Neutralization & Quenching Protocols[3][4][5][6][7]
Do not dispose of neat (pure) isocyanate directly. You must chemically deactivate the -NCO group first. Use the following validated quenching solutions.
Quenching Solution Formulations
Select based on available reagents.[1] Method A is preferred for speed.
| Component | Method A: Flammable (Faster) | Method B: Non-Flammable (Slower) | Function |
| Solvent | 50% Ethanol or Isopropanol | 90% Water | Solubilizes the organic isocyanate. |
| Reagent | 5% Conc. Ammonia (aq) | 8% Conc.[2] Ammonia (aq) | Provides nucleophile ( |
| Surfactant | 2% Liquid Detergent | 2% Liquid Detergent | Emulsifies the immiscible isocyanate. |
| Diluent | 43% Water | - | Heat sink for exothermic reaction. |
Step-by-Step Disposal Workflow
Phase 1: Preparation
-
PPE: Butyl rubber or Silver Shield gloves (Nitrile is permeable to some chlorinated compounds), chemical splash goggles, and a lab coat. Work strictly inside a fume hood.
-
Glassware: Use a wide-mouth beaker or flask (2x volume of waste) to allow gas expansion.
Phase 2: The Quenching Process
-
Dilution: Slowly add the 1-Chloro-3-isocyanato-3-methylbutane to the Quenching Solution (1:10 ratio of Isocyanate to Quench).
-
Critical: Add Isocyanate TO the solution, not the reverse, to control the exotherm.
-
-
Agitation: Stir slowly. You may observe bubbling (
release) and heat generation.[3] -
Wait Time: Allow the mixture to stand in the fume hood for 48–72 hours .
-
Why? Tertiary isocyanates (like those on a 3-methylbutane backbone) are sterically hindered and react slower than primary isocyanates.
-
-
Verification: Check for residual isocyanate.[4][2]
-
Field Test: No bubbling upon agitation.
-
Analytical: IR spectroscopy (disappearance of the
peak) is the gold standard if available.
-
Phase 3: Final Disposal
-
Separation: If an organic layer separates, both layers are likely halogenated.
-
Packaging: Pour the neutralized mixture into a waste container compatible with basic halogenated waste (HDPE or Glass).
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED."
-
Constituents: "Halogenated Urea Derivatives, Ammonia, Isopropanol."
-
Hazard Check: "pH > 10" (Due to excess ammonia).
-
-
Venting: Use a vented cap (e.g., filtered cap) for the first week of storage to ensure no residual pressure buildup.
Emergency Procedures: Spills
If 1-Chloro-3-isocyanato-3-methylbutane is spilled outside the hood:
-
Evacuate & Ventilate: The lachrymatory nature will serve as a warning.
-
Do Not Use Water: Water causes rapid gas evolution and spreads the contamination.
-
Absorb: Use a dry absorbent (Vermiculite or Clay). Do not use paper towels (combustible and rapid surface area reaction).
-
Decontaminate: Cover the spill area with Method B (Non-Flammable) solution. Let it soak for 15 minutes.
-
Scoop: Collect wet absorbent into a wide-mouth container. DO NOT SEAL TIGHTLY. Loosely cover and leave in a fume hood for 48 hours.
Decision Logic Visualization
The following diagram outlines the critical decision pathways for disposing of this specific compound.
Figure 1: Operational decision tree for the neutralization and disposal of Chloro-alkyl Isocyanates. Note the critical "Wait" step to prevent container over-pressurization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
Foam Supplies, Inc. (n.d.).[1] Spill & Disposal Procedures – Isocyanate.
-
Source: [Link]
-
-
University of Illinois Urbana-Champaign (DRS). (2023).
-
Source: [Link]
-
-
Actsafe Safety Association. (2020).
-
Source: [Link]
-
Sources
Personal protective equipment for handling 1-Chloro-3-isocyanato-3-methylbutane
Executive Safety Summary
1-Chloro-3-isocyanato-3-methylbutane is a specialized bifunctional building block combining a tertiary isocyanate with a primary alkyl chloride. This "dual-hazard" structure dictates a strict handling protocol.[1][2][3][4] It poses immediate risks of respiratory sensitization (isocyanate moiety) and potential alkylating toxicity (chloro moiety).
Immediate Action Required:
-
Zero-Tolerance for Moisture: The isocyanate group hydrolyzes rapidly, releasing CO₂ (pressure hazard) and forming the corresponding amine. Store under inert gas (Argon/Nitrogen).
-
Sensitization Risk: Treat as a potent respiratory and skin sensitizer. Exposure can lead to irreversible asthma-like symptoms.
-
Containment: All transfers must occur within a certified chemical fume hood.
Chemical Profile & Hazard Analysis
| Property | Specification | Operational Implication |
| CAS Number | 2648994-52-7 | Unique identifier for inventory tracking. |
| Molecular Formula | C₆H₁₀ClNO | Bifunctional electrophile. |
| Functional Groups | 1. Tertiary Isocyanate (-NCO)2. Primary Alkyl Chloride (-Cl) | 1. Sensitizer, moisture sensitive.2. Alkylating agent, potential carcinogen/mutagen. |
| Physical State | Liquid (Colorless/Pale Yellow) | High mobility; splash hazard. |
| Reactivity | Hydrolysis (Violent) | DO NOT store in glass with ground joints unless greased/sleeved; CO₂ buildup can shatter sealed vessels. |
Mechanism of Toxicity: The isocyanate group targets nucleophilic residues (amines, hydroxyls) on biological proteins (e.g., albumin, keratin), forming hapten-protein conjugates. These conjugates trigger an immune response, leading to sensitization. The chloro-alkyl chain adds lipophilicity, facilitating skin absorption and potential CNS depression or organ toxicity.
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile exam gloves are insufficient for prolonged contact due to the permeation potential of chlorinated alkyls.
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for PPE selection based on operational scale. Note the escalation to Laminate gloves for larger volumes.
| Component | Recommendation | Technical Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate)Dexterity Layer: Nitrile (over laminate) | Laminate film provides >4h breakthrough time for mixed hazards (chlorinated/isocyanate). Nitrile alone degrades rapidly against chlorinated solvents. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary engineering control. |
| Backup Resp. | Full-face respirator with OV/P100 cartridges | Required for spill cleanup or maintenance outside the hood. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Isocyanates cause severe corneal damage; safety glasses are insufficient for liquids. |
Operational Handling Protocol (SOP)
Objective: Prevent hydrolysis and exposure during synthesis setup.
Step 1: Pre-Operational Check
-
Verify Fume Hood airflow.
-
Prepare a "Quench Station" inside the hood: A beaker containing 50% Ethanol / 40% Water / 10% Conc. Ammonia .
-
Ensure glassware is oven-dried (>120°C) and purged with Argon.
Step 2: Transfer & Dispensing
-
Cannula Transfer: Preferred for volumes >50 mL. Use PTFE tubing.
-
Syringe Transfer: For <50 mL. Use a gas-tight glass syringe with a Luer-lock tip.
-
Critical: Do not pull the plunger past the barrel limit; isocyanates are low viscosity and drip easily.
-
-
Septum Hygiene: Wipe the septum with a dry tissue after withdrawal. Do not use alcohol wipes on the stock bottle septum (risk of introducing moisture/alcohol into the stock).
Step 3: Reaction Monitoring
-
TLC Monitoring: Elute with Hexane/Ethyl Acetate. Stain with Anisaldehyde or Ninhydrin (after hydrolysis on the plate).
-
Note: The isocyanate spot may streak due to reaction with silica moisture.
Emergency Response & Spill Management
Spill Response Workflow (Graphviz Diagram)
Figure 2: Step-by-step spill response protocol. The critical step is NOT sealing the waste container immediately to prevent pressure explosion.
Decontamination Solution Recipe:
-
Water: 90%
-
Concentrated Ammonia: 8%
-
Liquid Detergent: 2%
-
Action: Cover the spill with absorbent, then flood with this solution. Let stand for 30 minutes.
Waste Disposal
Disposal Pathway:
-
Quenching: Treat waste reaction mixtures with an excess of Methanol or Ethanol. This converts the isocyanate to a stable carbamate.
-
Verification: Check pH; ensure no residual pressure buildup.
-
Classification: Dispose of as Halogenated Organic Waste .
-
Label: "Contains 1-Chloro-3-isocyanato-3-methylbutane (Quenched).[5] High Hazard."
-
References
-
Sigma-Aldrich . Product Detail: 1-chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7).[5][6] Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH) . Isocyanates: Medical Management Guidelines. Retrieved from
-
American Chemistry Council . Guidelines for the Selection of Chemical Protective Clothing for Isocyanates. Retrieved from
-
University of California, Berkeley . SOP: Safe Handling of Isocyanates. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
